2,5-Furandicarboxylic acid-13C6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C6H4O5 |
|---|---|
分子量 |
162.05 g/mol |
IUPAC名 |
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
CHTHALBTIRVDBM-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13C](O[13C](=[13CH]1)[13C](=O)O)[13C](=O)O |
正規SMILES |
C1=C(OC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isotopic Purity Assessment of 2,5-Furandicarboxylic acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF). The stable isotope-labeled analogue, 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆), serves as a critical internal standard for quantitative studies by mass spectrometry, enabling accurate tracking and quantification in complex biological and environmental matrices. The precise determination of its isotopic purity is paramount for the accuracy of these quantitative applications. This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of FDCA-¹³C₆, detailing experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesis and Potential Isotopic Impurities
The synthesis of FDCA-¹³C₆ typically involves the catalytic conversion of uniformly labeled ¹³C₆-hexoses, such as ¹³C₆-glucose or ¹³C₆-fructose, derived from biomass. The general pathway involves the dehydration of the ¹³C₆-sugar to 5-(hydroxymethyl)furfural-¹³C₆ (HMF-¹³C₆), followed by the oxidation of HMF-¹³C₆ to FDCA-¹³C₆.
Understanding this synthetic route is crucial for anticipating potential isotopic impurities. The primary isotopic impurity is the unlabeled (¹²C) analogue of FDCA. Other potential impurities include partially labeled FDCA isotopologues (e.g., with one to five ¹³C atoms) if the starting ¹³C₆-sugar is not fully labeled.
Core Analytical Techniques for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of FDCA-¹³C₆ are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly well-suited for this analysis as it can resolve the small mass differences between different isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹³C NMR spectroscopy can directly measure the abundance of ¹³C at each carbon position in the molecule, providing detailed information about isotopic enrichment.
Experimental Protocols
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the determination of isotopic purity using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
A. Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of FDCA-¹³C₆ and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.
-
Unlabeled Standard: Prepare a similar concentration working solution of an unlabeled FDCA standard. This will be used to determine the natural isotopic abundance of ¹²C-FDCA.
B. LC-HRMS Instrumentation and Parameters
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure the elution and separation of FDCA from any potential impurities.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
Scan Range: m/z 100-200.
-
Resolution: >10,000.
C. Data Acquisition and Analysis
-
Inject the unlabeled FDCA standard and acquire the full scan mass spectrum.
-
Inject the FDCA-¹³C₆ sample and acquire the full scan mass spectrum.
-
Extract the ion chromatograms for the M-H⁻ ions of both unlabeled FDCA (m/z 155.003) and fully labeled FDCA-¹³C₆ (m/z 161.023).
-
Integrate the peak areas for each isotopologue.
-
Calculation of Isotopic Purity:
-
Correct the observed intensities for the natural abundance of isotopes (¹³C, ¹⁷O, ¹⁸O) in the unlabeled FDCA.
-
The isotopic purity is calculated as the ratio of the corrected intensity of the fully labeled isotopologue to the sum of the corrected intensities of all isotopologues. A simplified formula is: Isotopic Purity (%) = [Area(¹³C₆-FDCA) / (Area(¹³C₆-FDCA) + Area(¹²C-FDCA) + ...)] x 100
-
| Parameter | Value |
| Molecular Formula (Unlabeled) | C₆H₄O₅ |
| Exact Mass (Unlabeled) | 156.0059 |
| [M-H]⁻ Ion (Unlabeled) | 155.0030 |
| Molecular Formula (Labeled) | ¹³C₆H₄O₅ |
| Exact Mass (Labeled) | 162.0260 |
| [M-H]⁻ Ion (Labeled) | 161.0231 |
| Typical Isotopic Purity | >98% |
| Typical Chemical Purity | >97% |
Table 1: Quantitative Data for FDCA and FDCA-¹³C₆.
Isotopic Purity Assessment by Quantitative ¹³C NMR Spectroscopy
This protocol provides a method for determining the bulk and site-specific isotopic enrichment of FDCA-¹³C₆.
A. Sample Preparation
-
Accurately weigh approximately 10-20 mg of FDCA-¹³C₆.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Add a known amount of an internal standard if absolute quantification is required.
B. NMR Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C.
-
Pulse Sequence: A quantitative ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the carbon nuclei) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
C. Data Acquisition and Analysis
-
Acquire the quantitative ¹³C NMR spectrum of the FDCA-¹³C₆ sample.
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to the different carbon atoms in the FDCA molecule.
-
The isotopic enrichment at each carbon position can be determined by comparing the integral of the ¹³C signal to the integral of a known reference signal or by using an internal standard. The bulk isotopic purity is the average of the site-specific enrichments.
Visualizations
Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.
Caption: Workflow for Isotopic Purity Assessment by Quantitative ¹³C NMR.
Conclusion
The accurate assessment of the isotopic purity of 2,5-Furandicarboxylic acid-¹³C₆ is essential for its reliable use as an internal standard in quantitative analyses. Both high-resolution mass spectrometry and quantitative ¹³C NMR spectroscopy are powerful techniques capable of providing detailed information on isotopic enrichment. The choice of method will depend on the specific requirements of the analysis and the instrumentation available. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the isotopic purity of their FDCA-¹³C₆ standards, ensuring the accuracy and validity of their experimental results.
A Comprehensive Technical Guide to the Chemical Properties of 2,5-Furandicarboxylic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 2,5-Furandicarboxylic Acid-¹³C₆ (FDCA-¹³C₆), an isotopically labeled variant of the bio-based platform chemical 2,5-Furandicarboxylic acid. This document is intended to be a core resource for researchers utilizing FDCA-¹³C₆ in metabolic studies, as a tracer in drug development, or as a standard in analytical applications.
Core Chemical and Physical Properties
The primary distinction between 2,5-Furandicarboxylic Acid-¹³C₆ and its unlabeled counterpart is its molecular weight, a direct result of the substitution of six ¹²C atoms with ¹³C isotopes. This isotopic enrichment is fundamental to its application in mass spectrometry-based analytical methods. While many physical properties are expected to be similar to the unlabeled compound, key differences are noted below.
| Property | 2,5-Furandicarboxylic Acid-¹³C₆ | 2,5-Furandicarboxylic Acid (unlabeled) |
| Molecular Formula | ¹³C₆H₄O₅ | C₆H₄O₅ |
| Molecular Weight | 162.05 g/mol [1] | 156.09 g/mol [2][3][4] |
| Appearance | Light Yellow to Beige Solid[1] | White to Yellow Solid[5] |
| Melting Point | Not Determined | >300 °C[4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[1] | Soluble in DMSO, slightly soluble in water[5] |
| Isotopic Purity | >95% (96.1% reported)[1] | Not Applicable |
Experimental Protocols
Proposed Synthesis of 2,5-Furandicarboxylic Acid-¹³C₆
A plausible synthetic route to 2,5-Furandicarboxylic Acid-¹³C₆ involves the oxidation of a fully labeled precursor, such as 5-(hydroxymethyl)furfural-¹³C₆ (HMF-¹³C₆). This approach ensures the ¹³C labels are incorporated into the furan ring and carboxylic acid groups.
Materials:
-
5-(hydroxymethyl)furfural-¹³C₆ (starting material)
-
Solvent (e.g., acetic acid)
-
Oxidation catalyst (e.g., Co/Mn acetate and N-hydroxyimides)[6]
-
Pressurized oxygen or air
-
Quenching solution (e.g., ice-cold water)
-
Acid for precipitation (e.g., HCl)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve 5-(hydroxymethyl)furfural-¹³C₆ and the Co/Mn acetate and N-hydroxyimide catalyst system in acetic acid.[6]
-
Oxidation: Pressurize the reactor with oxygen or air and heat to the desired reaction temperature (e.g., 100°C) with vigorous stirring.[6]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material and the formation of the product by a suitable technique (e.g., HPLC).
-
Quenching and Precipitation: Once the reaction is complete, cool the reactor to room temperature and quench the reaction by pouring the mixture into ice-cold water.
-
Isolation: Acidify the aqueous solution with HCl to precipitate the crude 2,5-Furandicarboxylic Acid-¹³C₆.
-
Purification: Collect the precipitate by filtration, wash with cold water to remove any residual acid and salts, and then dry in a vacuum oven.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., water).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be similar to the unlabeled compound, showing a characteristic singlet for the two equivalent furan protons.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all six carbon atoms, with chemical shifts similar to the unlabeled compound but with the absence of ¹H-¹³C coupling (unless proton-coupled). The structure is confirmed to conform by NMR analysis.[1]
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C₆-labeled compound (162.05 g/mol ).[1] The isotopic purity can be determined by analyzing the mass distribution of the molecular ion cluster.[1]
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to determine the purity of the synthesized 2,5-Furandicarboxylic Acid-¹³C₆. A purity of >95% is generally expected for research-grade material.[1]
Visualizations
Caption: Proposed synthetic pathway for 2,5-Furandicarboxylic Acid-¹³C₆.
Caption: A typical experimental workflow for a metabolic tracer study.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Furandicarboxylic acid [webbook.nist.gov]
- 4. 2,5-呋喃二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Concentrated 2,5-Diformylfuran Mediated by N-hydroxyimides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 2,5-Furandicarboxylic acid-¹³C₆ for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆), a stable isotope-labeled compound increasingly utilized in advanced research. This document details its commercial availability, potential applications in metabolic studies, and generalized experimental workflows.
Commercial Availability of High-Purity 2,5-Furandicarboxylic acid-¹³C₆
The acquisition of high-purity, isotopically labeled compounds is a critical first step for any tracer-based research. 2,5-Furandicarboxylic acid-¹³C₆ is available from specialized chemical suppliers. The following table summarizes the known commercial sources for this compound. Researchers are advised to contact the suppliers directly to obtain the most current technical data sheets and certificates of analysis.
| Supplier | Product Name | Catalog Number | Available Quantities | Purity |
| Toronto Research Chemicals (TRC) | 2,5-Furandicarboxylic Acid-¹³C₆ | F863752 | 2.5 mg | Not specified; typically high purity for research applications. A complete analytical data package is generally available upon request.[1] |
| US Biological Life Sciences | 2,5-Furandicarboxylic Acid-¹³C₆ | - | 1 mg, 2.5 mg | Highly Purified |
The Role of 2,5-Furandicarboxylic acid-¹³C₆ in Metabolic Research
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The incorporation of ¹³C atoms into the FDCA molecule allows researchers to trace its metabolic fate within biological systems. While specific studies utilizing FDCA-¹³C₆ are not yet widely published, the known metabolism of furan-containing compounds suggests its potential application in several key research areas.
Furan derivatives are known to be metabolized in vivo, and understanding their metabolic pathways is crucial for assessing their toxicological profiles and potential therapeutic applications. Isotopic labeling with ¹³C allows for the unambiguous identification of metabolites derived from the parent compound using mass spectrometry. Studies on the metabolism of other furan compounds have utilized deuterium labeling to trace the fate of the furan ring, revealing complex biotransformation pathways. The use of ¹³C₆-labeled FDCA would provide a more direct and robust method for tracing the carbon backbone of the molecule through various metabolic processes.
General Experimental Protocol for a ¹³C-Tracer Study
Objective: To trace the metabolic fate of 2,5-Furandicarboxylic acid-¹³C₆ in a biological system.
Materials:
-
High-purity 2,5-Furandicarboxylic acid-¹³C₆
-
Appropriate biological model (e.g., cell line, rodent model)
-
Culture media or vehicle for tracer administration
-
Metabolite extraction buffers (e.g., cold methanol, acetonitrile)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Experimental Design:
-
Determine the optimal concentration of FDCA-¹³C₆ and the duration of the labeling experiment based on preliminary dose-response and time-course studies.
-
Include appropriate controls, such as unlabeled FDCA and vehicle-only groups.
-
-
Tracer Administration:
-
For in vitro studies, supplement the culture medium with a known concentration of FDCA-¹³C₆.
-
For in vivo studies, administer the labeled compound via an appropriate route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
At predetermined time points, collect biological samples (e.g., cells, tissues, biofluids).
-
Quench metabolic activity immediately by flash-freezing in liquid nitrogen or using a cold quenching solution to prevent further metabolism.
-
-
Metabolite Extraction:
-
Extract metabolites from the collected samples using a suitable solvent system, such as a cold methanol/water or acetonitrile/methanol/water mixture.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS system.
-
Develop a chromatographic method capable of separating FDCA and its potential metabolites.
-
Utilize the mass spectrometer to detect and quantify the ¹³C-labeled isotopologues of FDCA and its downstream metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data to identify and quantify the mass isotopologues of interest.
-
Correct for the natural abundance of ¹³C.
-
Determine the fractional enrichment of ¹³C in the metabolite pools to trace the metabolic pathways of FDCA.
-
Visualizing Key Processes
To aid in the understanding of the production and potential application of 2,5-Furandicarboxylic acid-¹³C₆, the following diagrams illustrate the general synthesis of FDCA from biomass and a conceptual workflow for a tracer study.
References
Stability of 2,5-Furandicarboxylic Acid-13C6 in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) in various solution-based environments. Given the limited direct research on the isotopically labeled form, this guide extrapolates data from studies on unlabeled 2,5-Furandicarboxylic acid (FDCA), supported by the principle that 13C isotopic labeling has a negligible effect on the chemical stability of organic molecules due to the small kinetic isotope effect.
Introduction to 2,5-Furandicarboxylic Acid (FDCA)
2,5-Furandicarboxylic acid is a bio-based platform chemical considered a key renewable alternative to petroleum-derived terephthalic acid. Its rigid furan ring and two carboxylic acid groups make it an excellent monomer for producing a variety of polymers, including polyesters, polyamides, and polyurethanes. The isotopically labeled form, FDCA-13C6, is a valuable tool in metabolic research and pharmacokinetic studies, enabling precise tracking and quantification in biological systems. Understanding its stability in solution is paramount for its effective application in research and development.
Chemical Stability Profile
FDCA is a highly stable aromatic dicarboxylic acid, a property attributed to its rigid structure and the potential for strong intermolecular hydrogen bonding. This inherent stability is a key advantage in its various applications.
Impact of Isotopic Labeling on Stability
The substitution of 12C with 13C atoms to create FDCA-13C6 is not expected to significantly alter its chemical stability. The kinetic isotope effect (KIE) for 13C is generally small, meaning the rates of chemical reactions, including degradation, are not substantially affected by the presence of the heavier carbon isotope. Therefore, the stability data for unlabeled FDCA can be confidently used to predict the stability of FDCA-13C6.
Thermal Stability
FDCA exhibits high thermal stability. In its solid form, it has a high melting point of 342 °C. While specific kinetic data for the thermal degradation of FDCA in various solutions is not extensively documented in publicly available literature, studies on its polymers, such as polyethylene furanoate (PEF), indicate high thermal stability with degradation occurring at temperatures well above 200°C.[1] The primary thermal degradation mechanism for furan-based polyesters involves β-hydrogen bond scission.
pH-Dependent Stability
Oxidative Stability
FDCA's aromatic furan ring contributes to its oxidative stability. However, under forced oxidative conditions, such as in the presence of strong oxidizing agents, degradation can occur. The furan ring can be susceptible to opening under harsh oxidative stress.
Quantitative Stability Data
Quantitative data on the degradation kinetics of FDCA in solution is limited. The following table summarizes the available information and provides expected stability trends based on the known properties of FDCA and similar aromatic dicarboxylic acids.
| Parameter | Condition | Observation/Data | Source/Inference |
| Thermal Degradation | High Temperature (in polymers) | Polyesters based on FDCA show high thermal stability, with decomposition onset above 300°C. | [1] |
| Hydrolytic Stability | Neutral pH (e.g., PBS, pH 7.4) at 37°C | Polyesters based on FDCA demonstrate good stability under physiological conditions. | Inferred from polymer stability studies |
| Acidic/Basic Hydrolysis | Strong Acid/Base (Forced Degradation) | Expected to be susceptible to degradation, particularly at elevated temperatures. Specific kinetic data is not available. | General chemical principles |
| Oxidative Degradation | Strong Oxidizing Agents (e.g., H2O2) | The furan ring may be susceptible to oxidative cleavage. Specific kinetic data is not available. | General chemical principles |
| Ozonolysis | Aqueous Ozone | The degradation rate constant for FDCA with ozone at 298 K is 2.22 × 10^3 M-1 s-1. | [2][3] |
Experimental Protocols
This section outlines detailed methodologies for conducting stability studies of FDCA-13C6 in solution, based on established practices for stability-indicating assays and analysis of FDCA.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound (FDCA-13C6) from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M sulfuric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol). A typical mobile phase could be a mixture of ultrapure water:acetonitrile:methanol with 0.025 M sulfuric acid in a 90:5:5 ratio.[3]
-
Flow Rate: 0.4 - 1.0 mL/min
-
Column Temperature: 30 - 50 °C
-
Detection Wavelength: Approximately 270 nm, or based on the UV spectrum of FDCA.[3]
-
Injection Volume: 10-20 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
General Procedure:
-
Prepare stock solutions of FDCA-13C6 in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent for solubility).
-
Subject aliquots of the stock solution to various stress conditions as outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples by the validated stability-indicating HPLC method.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60-80 °C).
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H2O2) at room temperature.
-
Thermal Degradation: Heat the solution at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Microbial Degradation Pathway of FDCA
While not a focus of chemical stability in solution, it is relevant for researchers in biological systems to be aware of the known microbial degradation pathway of FDCA.
Conclusion
This compound is expected to be a highly stable molecule in solution under typical experimental and physiological conditions, mirroring the stability of its unlabeled counterpart. This guide provides a framework for researchers to design and execute robust stability studies. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a starting point for generating specific stability data for FDCA-13C6 in various solutions. Such data is critical for ensuring the accuracy and reliability of research findings in drug development and metabolic studies. Further research is warranted to establish a comprehensive quantitative stability profile of FDCA and its isotopically labeled analogues in a wider range of solution conditions.
References
- 1. [PDF] Microbial degradation of furanic compounds: biochemistry, genetics, and impact | Semantic Scholar [semanticscholar.org]
- 2. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Applications of 13C-Labeled FDCA in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with growing interest as a sustainable alternative to petroleum-derived terephthalic acid in the production of polymers. As the presence and metabolism of FDCA in biological systems, including humans, become more evident, understanding its metabolic fate is crucial. The use of stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for elucidating the metabolic pathways, kinetics, and flux of FDCA in vivo. This technical guide provides an in-depth overview of the potential applications of ¹³C-labeled FDCA in metabolic studies, drawing upon established methodologies in metabolic research. While direct in vivo metabolic studies in mammals using ¹³C-FDCA are not yet widely published, this guide outlines the foundational knowledge, experimental protocols, and analytical techniques that would underpin such research.
Introduction to ¹³C-Labeled Tracers in Metabolic Research
Stable isotope tracing is a pivotal technique in metabolic research, enabling the tracking of atoms through metabolic pathways.[1] By replacing ¹²C with the non-radioactive, stable isotope ¹³C in a molecule of interest, researchers can follow its journey through a biological system.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms of metabolites, providing quantitative data on their transformation and flux.[2][3] This approach, known as metabolic flux analysis (MFA), provides a detailed map of cellular metabolism.[1]
Metabolic Fate of 2,5-Furandicarboxylic Acid (FDCA)
Current knowledge of FDCA metabolism comes from studies in microorganisms and the identification of FDCA as a human metabolite.
Microbial Degradation
In certain bacteria, such as Cupriavidus basilensis, 5-hydroxymethylfurfural (HMF) is oxidized to FDCA. The metabolic pathway then proceeds with the decarboxylation of FDCA to 2-furoic acid, which is further metabolized.[4][5] This pathway highlights key enzymatic steps that could be relevant in understanding the breakdown of FDCA in other biological systems.
Human Metabolism
FDCA has been identified as a human urinary metabolite.[6] Its presence is linked to the dietary intake of furan derivatives found in foods that have undergone strong heating.[7] The levels of urinary FDCA have been observed to increase with the consumption of fructose.[7] This suggests that humans absorb and metabolize furan compounds from their diet, with FDCA being a metabolic product.
Synthesis of ¹³C-Labeled FDCA
The availability of ¹³C-labeled FDCA is a prerequisite for its use in metabolic studies. While not yet commercially widespread, a method for the electrochemical synthesis of FDCA from a furfural derivative and ¹³CO₂ has been reported.[8] This study confirmed the incorporation of the ¹³C label from ¹³CO₂ into the FDCA molecule using mass spectrometry.[8] Further development of synthetic routes for producing uniformly or position-specifically ¹³C-labeled FDCA will be crucial for advancing its application in metabolic research.
Experimental Protocols for ¹³C-FDCA Metabolic Studies
While specific protocols for in vivo ¹³C-FDCA studies are not yet established, a robust experimental design can be adapted from existing methodologies for other ¹³C-labeled compounds, such as the pharmacokinetic study of ¹³C-labeled succinic acid in mice.[9][10]
Hypothetical In Vivo Pharmacokinetic Study of ¹³C-FDCA in a Rodent Model
This protocol outlines a potential approach to investigate the absorption, distribution, metabolism, and excretion (ADME) of ¹³C-FDCA.
Objective: To determine the pharmacokinetic profile and tissue distribution of ¹³C-FDCA following oral and intravenous administration in mice.
Materials:
-
¹³C-labeled FDCA (e.g., uniformly labeled ¹³C₆-FDCA)
-
8-10 week old male C57BL/6 mice
-
Vehicle for administration (e.g., saline, pH adjusted)
-
Standard laboratory equipment for animal handling and dosing
-
Equipment for blood and tissue collection
-
Analytical instrumentation (LC-MS/MS or GC-MS)
Methodology:
-
Animal Acclimatization and Fasting: Animals are acclimatized for at least one week prior to the study. A fasting period of 4-6 hours is recommended before dosing to minimize food-drug interactions.
-
Dosing:
-
Intravenous (IV) Administration: A cohort of mice receives a single bolus injection of ¹³C-FDCA (e.g., 10 mg/kg) via the tail vein.
-
Oral (PO) Administration: Another cohort receives ¹³C-FDCA (e.g., 100 mg/kg) via oral gavage.
-
-
Sample Collection:
-
Blood Sampling: Blood samples (e.g., 20-30 µL) are collected from the tail vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Tissue Distribution: At the final time point, animals are euthanized, and various tissues (e.g., liver, kidneys, adipose tissue, brain, etc.) are collected, weighed, and flash-frozen.
-
Urine and Feces Collection: Animals can be housed in metabolic cages for the collection of urine and feces to assess excretion pathways.
-
-
Sample Preparation:
-
Plasma: Proteins are precipitated with a solvent like acetonitrile, and the supernatant is analyzed.
-
Tissues: Tissues are homogenized, and metabolites are extracted using a suitable solvent system.
-
-
Analytical Quantification: The concentration of ¹³C-FDCA and its potential ¹³C-labeled metabolites in plasma and tissue extracts is quantified using a validated LC-MS/MS or GC-MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation: Illustrative Pharmacokinetic Data
As no pharmacokinetic data for ¹³C-FDCA is currently available, the following table presents data from a study on ¹³C₄-labeled succinic acid in mice to illustrate the type of quantitative information that can be obtained from such a study.[9][10]
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | - | 629.7 ± 33.5 |
| Tmax (h) | - | 0.25 |
| AUC₀-t (ng·h/mL) | 2222.8 ± 349.1 | 321.7 ± 60.6 |
| t₁/₂ (h) | 0.56 ± 0.09 | 0.83 ± 0.21 |
| CL (mL/h/kg) | 4574.5 ± 744.2 | - |
| Vss (mL/kg) | 520.8 ± 88.8 | - |
| Bioavailability (%) | - | 1.5 |
Data adapted from a study on ¹³C₄-succinic acid in mice.[9][10]
Visualization of Pathways and Workflows
Microbial Degradation Pathway of FDCA
Caption: Microbial degradation pathway of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic acid (FDCA) and subsequent metabolites.
Proposed Experimental Workflow for an In Vivo ¹³C-FDCA Study
Caption: Proposed experimental workflow for an in vivo metabolic study using ¹³C-labeled FDCA.
Future Perspectives and Conclusion
The application of ¹³C-labeled FDCA in metabolic studies holds significant promise for understanding its role in biological systems. For drug development professionals, elucidating the metabolic fate of FDCA is essential, especially as it becomes more prevalent in consumer products. Future research should focus on:
-
Developing robust and cost-effective methods for the synthesis of ¹³C-labeled FDCA.
-
Conducting in vivo pharmacokinetic and metabolic studies in animal models to understand the ADME properties of FDCA.
-
Investigating the potential for FDCA or its metabolites to interact with metabolic signaling pathways.
-
Utilizing ¹³C-FDCA to trace its contribution to central carbon metabolism and other interconnected pathways.
References
- 1. Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development [mdpi.com]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 2,5-Furandicarboxylic Acid-13C6 in Metabolic Flux Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the novel application of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) as a stable isotope tracer in metabolic flux analysis (MFA). While classic tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, FDCA-13C6 presents a unique opportunity to elucidate the metabolic pathways of furan derivatives. Such derivatives are increasingly important in the context of biorenewable chemicals and understanding the metabolic capabilities of microorganisms that can utilize biomass-derived feedstocks.
Introduction to 2,5-Furandicarboxylic Acid (FDCA) and its Metabolic Relevance
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical and a key building block for the production of polyethylene furanoate (PEF), a promising alternative to petroleum-based plastics.[1][2] The microbial production of FDCA from biomass-derived sugars often involves the intermediate 5-hydroxymethylfurfural (HMF).[1][3] Several microorganisms, including bacteria like Cupriavidus basilensis and various fungi, have been identified to possess metabolic pathways for the degradation or transformation of furan compounds.[2] Understanding the metabolic flux through these pathways is critical for optimizing microbial strains for efficient FDCA production and for bioremediation efforts.
Principle of 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4][5][6] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[5] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[6][7]
This compound (FDCA-13C6) as a Novel Tracer
The use of fully labeled FDCA-13C6, where all six carbon atoms are ¹³C, provides a direct window into the catabolism of the furan ring and its carboxyl groups. When a microorganism is fed FDCA-13C6 as a carbon source, the labeled carbons will traverse the specific enzymatic reactions involved in its breakdown. Tracking the distribution of these ¹³C atoms into central carbon metabolism intermediates can reveal the entry points and subsequent metabolic fate of FDCA-derived carbon.
Hypothetical Experimental Workflow for FDCA-13C6 Flux Analysis
The following workflow outlines a potential experimental design for utilizing FDCA-13C6 in metabolic flux analysis with a microorganism capable of furan metabolism, such as Cupriavidus basilensis.
Caption: Experimental workflow for 13C-MFA using FDCA-13C6.
Proposed Metabolic Pathway for FDCA Degradation
Based on literature on furan metabolism, a plausible degradation pathway for FDCA involves its conversion into intermediates of the tricarboxylic acid (TCA) cycle. The following diagram illustrates a hypothetical pathway where FDCA is catabolized to key metabolites that can enter central metabolism.
References
- 1. Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of 2,5-Furandicarboxylic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive understanding of the mass spectrum of 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆). This isotopically labeled compound is a crucial tool in metabolic studies, flux analysis, and as an internal standard in quantitative analytical methods. Understanding its mass spectral behavior is paramount for accurate data interpretation. This document outlines the predicted fragmentation patterns under various ionization techniques, provides detailed experimental protocols for its analysis, and presents key data in a clear, comparative format.
Introduction to Mass Spectrometry of Isotopically Labeled Compounds
Isotopic labeling, particularly with stable isotopes like ¹³C, is a powerful technique in mass spectrometry. The introduction of heavier isotopes results in a predictable mass shift in the molecular ion and its fragments, allowing for the differentiation of the labeled compound from its endogenous, unlabeled counterparts. In the case of 2,5-Furandicarboxylic acid-¹³C₆, all six carbon atoms are replaced with ¹³C, leading to a 6 Dalton mass increase compared to the unlabeled molecule.
Predicted Mass Spectral Data
The mass spectral characteristics of FDCA-¹³C₆ are predicted based on the known fragmentation of unlabeled 2,5-Furandicarboxylic acid (FDCA) and general principles of mass spectrometry. The primary ionization techniques considered are Electron Ionization (EI) and Electrospray Ionization (ESI).
Molecular Ion Information
| Compound | Chemical Formula | Exact Mass (Da) |
| 2,5-Furandicarboxylic acid | C₆H₄O₅ | 156.0059 |
| 2,5-Furandicarboxylic acid-¹³C₆ | ¹³C₆H₄O₅ | 162.0260 |
Predicted Key Fragments in Mass Spectra
The following tables summarize the predicted mass-to-charge ratios (m/z) for the key fragments of FDCA and FDCA-¹³C₆ under different ionization modes.
Table 1: Predicted Fragments under Electron Ionization (EI)
| Unlabeled FDCA Fragment | Predicted m/z (¹²C) | Description | Predicted m/z (¹³C₆) |
| [M]⁺˙ | 156 | Molecular Ion | 162 |
| [M-OH]⁺ | 139 | Loss of hydroxyl radical | 145 |
| [M-H₂O]⁺˙ | 138 | Loss of water | 144 |
| [M-COOH]⁺ | 111 | Loss of carboxyl radical | 116 |
| [M-CO₂]⁺˙ | 112 | Loss of carbon dioxide | 117 |
| [C₅H₃O₃]⁺ | 111 | Corresponds to [M-COOH]⁺ | 116 |
| [C₄H₃O]⁺ | 67 | Furan ring fragment | 71 |
| [C₃H₃]⁺ | 39 | Furan ring fragment | 42 |
Table 2: Predicted Fragments under Negative Ion Electrospray Ionization (ESI)
| Unlabeled FDCA Fragment | Predicted m/z (¹²C) | Description | Predicted m/z (¹³C₆) |
| [M-H]⁻ | 155 | Deprotonated molecule | 161 |
| [M-H-CO₂]⁻ | 111 | Decarboxylation | 116 |
Fragmentation Pathways and Mechanisms
The fragmentation of 2,5-Furandicarboxylic acid is influenced by the ionization method employed. The following diagrams illustrate the predicted primary fragmentation pathways for both unlabeled and ¹³C₆-labeled FDCA.
Electron Ionization (EI) Fragmentation Pathway
Under the high energy of electron ionization, the molecular ion of FDCA undergoes several fragmentation steps. The initial loss of a hydroxyl group or a carboxyl group is common for carboxylic acids. Subsequent fragmentation involves the furan ring.
Electrospray Ionization (ESI) Fragmentation Pathway
In negative ion ESI, FDCA readily deprotonates to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion typically results in the loss of a neutral carbon dioxide molecule.
Experimental Protocols
The following are generalized protocols for the analysis of 2,5-Furandicarboxylic acid-¹³C₆ by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized for the specific instrumentation and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of dicarboxylic acids typically requires derivatization to increase their volatility. A common method is silylation.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of 2,5-Furandicarboxylic acid-¹³C₆ in a suitable solvent (e.g., pyridine or acetonitrile).
-
Derivatization: To a dried aliquot of the sample or standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Reaction: Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the analysis of polar compounds like dicarboxylic acids and often does not require derivatization.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 2,5-Furandicarboxylic acid-¹³C₆ in a suitable solvent (e.g., methanol or water).
-
Sample Dilution: Dilute the sample or standard in the initial mobile phase.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Negative Ion Electrospray (ESI⁻).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MS/MS Analysis: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For FDCA-¹³C₆, monitor the transition from the precursor ion (m/z 161) to the product ion (m/z 116).
-
Conclusion
This guide provides a foundational understanding of the mass spectral behavior of 2,5-Furandicarboxylic acid-¹³C₆. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers employing this isotopically labeled standard in their work. Accurate interpretation of mass spectral data is critical for the success of studies in drug metabolism, pharmacokinetics, and metabolomics, and this document aims to facilitate that endeavor. It is recommended to perform experimental verification of these predicted fragmentation patterns using a certified standard of FDCA-¹³C₆.
Unveiling the Mass of 2,5-Furandicarboxylic acid-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a focused examination of the theoretical and experimental mass of 2,5-Furandicarboxylic acid-13C6, a stable isotope-labeled compound of significant interest in metabolic research and as a bio-based polymer building block. This document outlines the foundational principles for determining its precise mass, details relevant experimental protocols, and presents the data in a clear, comparative format.
Theoretical vs. Experimental Mass: A Comparative Analysis
The distinction between theoretical and experimental mass is fundamental in analytical chemistry. The theoretical mass is a calculated value based on the exact masses of the most abundant isotopes of the constituent atoms. In contrast, the experimental mass is the value measured by an analytical instrument, most commonly a mass spectrometer. The comparison between these two values is crucial for confirming the identity and isotopic purity of a synthesized compound.
Data Presentation: Mass of 2,5-Furandicarboxylic Acid Isotopologues
| Compound | Molecular Formula | Mass Type | Mass (Da) |
| This compound | (¹³C)₆H₄O₅ | Theoretical Monoisotopic | 168.026002 |
| 2,5-Furandicarboxylic acid | C₆H₄O₅ | Experimental Monoisotopic | 156.005873[1] |
Note on Theoretical Mass Calculation: The theoretical monoisotopic mass of this compound was calculated using the following formula and the precise masses of the constituent isotopes:
-
Formula: (Number of ¹³C atoms × Mass of ¹³C) + (Number of ¹H atoms × Mass of ¹H) + (Number of ¹⁶O atoms × Mass of ¹⁶O)
-
Calculation: (6 × 13.003355 Da) + (4 × 1.007825 Da) + (5 × 15.994915 Da) = 168.026002 Da
Experimental Protocols: Mass Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the standard technique for the accurate experimental determination of a molecule's mass. The following is a generalized protocol for the analysis of a small organic molecule like this compound.
Objective: To determine the accurate experimental mass of the analyte and confirm its elemental composition.
1. Sample Preparation:
- A stock solution of this compound is prepared by dissolving a known amount of the solid compound in a suitable solvent (e.g., methanol, DMSO) to a concentration of approximately 1 mg/mL.
- The stock solution is then serially diluted to a final concentration suitable for mass spectrometry analysis, typically in the range of 1-10 µg/mL, using a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
2. Instrumentation and Ionization:
- A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.
- Electrospray ionization (ESI) is a common and suitable ionization technique for this compound due to the presence of carboxylic acid groups. The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.
3. Mass Spectrometry Analysis:
- The prepared sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for separation from any potential impurities.
- The instrument is calibrated using a standard calibration mixture with known masses across the desired mass range to ensure high mass accuracy.
- Full scan mass spectra are acquired over a relevant m/z (mass-to-charge ratio) range. For this compound, this would encompass the expected m/z of the [M-H]⁻ ion.
4. Data Analysis:
- The acquired mass spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion of this compound.
- The monoisotopic mass is determined from the m/z value of this peak.
- The measured mass is then compared to the calculated theoretical mass. A mass accuracy within a few parts per million (ppm) is typically expected for confirmation of the elemental composition.
Visualizing the Workflow
The logical flow from theoretical calculation to experimental verification of the mass of this compound can be represented by the following diagram.
Caption: Workflow for the determination and validation of the mass of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,5-Furandicarboxylic acid-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. The accuracy and reliability of these methods heavily depend on the use of appropriate internal standards to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative bioanalysis due to their similar physicochemical properties to the analyte, which allows them to effectively compensate for matrix effects, extraction inconsistencies, and instrument variability.[1][2]
2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) is a stable isotope-labeled derivative of 2,5-Furandicarboxylic acid (FDCA), a dicarboxylic acid that has garnered significant interest as a bio-based platform chemical. In biological systems, FDCA is a human urinary metabolite.[3] This application note provides a detailed protocol for the use of FDCA-¹³C₆ as an internal standard for the quantification of a hypothetical analyte, "Analyte X," a dicarboxylic acid with structural similarities to FDCA, in human plasma.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Monoisotopic Mass |
| Analyte X (example) | C₇H₆O₅ | 170.0215 |
| 2,5-Furandicarboxylic acid (FDCA) | C₆H₄O₅ | 156.0059 |
| 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) | ¹³C₆H₄O₅ | 162.0260 |
Experimental Protocols
This section details the procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Analyte X using FDCA-¹³C₆ as an internal standard.
Materials and Reagents
-
Analyte X reference standard (≥98% purity)
-
2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) internal standard (≥98% purity, ≥99% isotopic purity)
-
Human plasma (sourced from a certified vendor)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Analyte X reference standard and dissolve it in 10 mL of methanol.
-
FDCA-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of FDCA-¹³C₆ and dissolve it in 1 mL of methanol.
-
Analyte X Working Solutions: Prepare a series of working standard solutions by serially diluting the Analyte X stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
FDCA-¹³C₆ Internal Standard Working Solution (100 ng/mL): Dilute the FDCA-¹³C₆ stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the specific instrument response.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common technique for cleaning up plasma samples before LC-MS/MS analysis.
-
Pipette 50 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the FDCA-¹³C₆ internal standard working solution (100 ng/mL) to each tube, except for the blank matrix samples.
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow for Sample Preparation
Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.
LC-MS/MS Analysis
The following are suggested starting parameters that should be optimized for the specific LC-MS/MS instrument being used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following are proposed MRM transitions. The precursor ion for both the analyte and the internal standard is the [M-H]⁻ ion. The product ions should be determined by infusing the individual compounds and performing a product ion scan.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | 169.0 | To be determined | To be optimized |
| FDCA-¹³C₆ | 161.0 | 117.0 | 15 |
Note: The product ion for FDCA-¹³C₆ is predicted based on the loss of CO₂ (44 Da) from the ¹³C-labeled carboxyl group.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Analyte X to FDCA-¹³C₆ against the nominal concentration of the Analyte X calibration standards.
-
Linear Regression: Apply a linear regression with a 1/x² weighting to the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.
-
Quantification: Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Pathway Context
In humans, 2,5-Furandicarboxylic acid is a downstream metabolite of 5-hydroxymethylfurfural (HMF), a compound formed from the dehydration of sugars. HMF can be ingested from various food sources. The metabolic conversion of HMF to FDCA involves oxidation steps. Understanding this pathway is crucial when measuring FDCA as a biomarker of HMF exposure.
Metabolic Pathway of HMF to FDCA
Caption: The oxidative metabolic pathway of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).
Conclusion
The use of 2,5-Furandicarboxylic acid-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of structurally similar analytes in complex biological matrices. Its stable isotope label ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to improved accuracy and precision in LC-MS/MS bioanalysis. The protocols outlined in this application note provide a solid foundation for developing and validating quantitative methods for dicarboxylic acids and other relevant small molecules in a research or drug development setting.
References
Application Note & Protocol: Quantification of 2,5-Furandicarboxylic Acid (FDCA) in Biological Matrices using Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with growing interest as a potential replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] As the applications of FDCA-based materials expand, understanding its pharmacokinetics and potential toxicological profile becomes crucial. FDCA has been identified as a normal urinary metabolite in humans, often originating from furan derivatives in heat-processed foods. Accurate and reliable quantification of FDCA in biological matrices is essential for metabolism studies, biomarker discovery, and safety assessments.
This application note provides a detailed protocol for the quantification of FDCA in plasma, urine, and tissue homogenates using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, ¹³C₆-FDCA. The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[2][3]
Metabolic Context of Furan Derivatives
FDCA is a dicarboxylic acid derivative of furan. The metabolism of furan compounds in vivo can be complex. While FDCA itself is found in urine, its metabolic pathway is linked to the broader metabolism of furan and its derivatives, which can be metabolized by cytochrome P450 enzymes. Understanding these pathways is important for interpreting the toxicological and pharmacokinetic data of FDCA.
Experimental Workflow
The overall workflow for the quantification of FDCA in biological matrices involves sample preparation, LC-MS/MS analysis, and data processing. A stable isotope-labeled internal standard, ¹³C₆-FDCA, is added at the beginning of the sample preparation to ensure accurate quantification.
Detailed Protocols
1. Materials and Reagents
-
2,5-Furandicarboxylic acid (FDCA) standard
-
¹³C₆-2,5-Furandicarboxylic acid (¹³C₆-FDCA) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other relevant species)
-
Human urine (or other relevant species)
-
Tissue homogenization buffer (e.g., PBS)
-
Solid Phase Extraction (SPE) cartridges (if applicable)
2. Standard Solutions Preparation
-
FDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve FDCA in methanol.
-
¹³C₆-FDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve ¹³C₆-FDCA in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
3. Sample Preparation
a) Plasma
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of ¹³C₆-FDCA working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b) Urine
-
Thaw urine samples at room temperature and centrifuge to remove particulates.
-
Dilute urine samples 1:10 with LC-MS grade water.
-
To 100 µL of diluted urine, add 10 µL of ¹³C₆-FDCA working solution.
-
Vortex for 10 seconds.
-
Inject directly into the LC-MS/MS system or perform SPE for further cleanup if necessary.
c) Tissue Homogenate
-
Accurately weigh the tissue sample.
-
Add homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform homogenate is obtained.[4][5]
-
Centrifuge the homogenate to pellet cellular debris.
-
Use the supernatant for the extraction procedure as described for plasma.
4. LC-MS/MS Method
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate FDCA from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
FDCA: Precursor ion (m/z) -> Product ion (m/z)
-
¹³C₆-FDCA: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific MRM transitions should be optimized by infusing the standard solutions into the mass spectrometer.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.[6] Key validation parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assessed using a calibration curve with at least 6-8 non-zero standards. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. Determined by analyzing QC samples at low, medium, and high concentrations. | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra- and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio of 3:1. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio of ≥ 10:1; accuracy and precision within ±20%. |
| Recovery | The extraction efficiency of the analytical method. Determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the analyte response in a post-extracted spiked sample to a neat solution. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the nominal concentration. |
Quantitative Data Summary
The following table presents hypothetical but realistic validation data for the quantification of FDCA in human plasma. Actual values must be determined during in-lab validation.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (CV% at LLOQ, LQC, MQC, HQC) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by ¹³C₆-FDCA |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Short-Term Stability (24h at RT) | Stable |
| Long-Term Stability (-80°C for 30 days) | Stable |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of FDCA in various biological matrices. The use of a stable isotope-labeled internal standard, ¹³C₆-FDCA, ensures the highest level of accuracy and precision, making this method suitable for pharmacokinetic, toxicokinetic, and biomarker studies. The detailed protocols and validation guidelines presented here should enable researchers to successfully implement this method in their laboratories.
References
- 1. Simulation-based Assessment of 2,5 Furandicarboxylic Acid Production from Oxidation of 5-hydroxymethylfurfural | Chemical Engineering Transactions [cetjournal.it]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Note and Protocol: Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA) in Human Plasma and Urine using a Stable Isotope Dilution LC-MS/MS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with increasing interest as a green alternative to terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] As the applications of FDCA-based materials expand, robust and reliable analytical methods are required to study its pharmacokinetics, metabolism, and potential exposure in biological matrices. This document provides a detailed protocol for the quantification of FDCA in human plasma and urine using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2]
Experimental Protocols
Materials and Reagents
-
2,5-Furandicarboxylic acid (FDCA), analytical standard grade (≥98% purity)
-
This compound (FDCA-13C6), analytical standard grade (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma and urine, blank, collected with appropriate anticoagulants (e.g., K2-EDTA for plasma)
-
Solid Phase Extraction (SPE) cartridges (for urine samples), e.g., a strong anion exchange column.
Preparation of Stock and Working Solutions
2.1. FDCA Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of FDCA and transfer to a 10 mL volumetric flask.
-
Dissolve in methanol and bring to volume. Mix thoroughly.
-
Store at -20°C. This stock solution is expected to be stable for at least 6 months.
2.2. FDCA-13C6 Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of FDCA-13C6 and transfer to a 1 mL volumetric flask.
-
Dissolve in methanol and bring to volume. Mix thoroughly.
-
Store at -20°C.
2.3. FDCA Working Solutions for Calibration Curve and Quality Control Samples:
-
Prepare a series of working solutions by serially diluting the FDCA stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the blank matrix to create calibration standards and quality control (QC) samples.
2.4. FDCA-13C6 Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the FDCA-13C6 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.
-
Store at 2-8°C when not in use.
Sample Preparation
3.1. Human Plasma - Protein Precipitation:
-
Label polypropylene tubes for calibration standards, QC samples, and unknown samples.
-
Add 100 µL of blank plasma, QC plasma, or unknown plasma sample to the appropriately labeled tubes.
-
Spike 10 µL of the FDCA-13C6 IS working solution (1 µg/mL) into all tubes except for the blank matrix samples.
-
For calibration standards and QC samples, spike the appropriate FDCA working solution into the blank plasma. For blank samples, add an equivalent volume of the diluent.
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to each tube to precipitate proteins.[3]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.2. Human Urine - Solid Phase Extraction (SPE):
-
Thaw urine samples to room temperature and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
Label polypropylene tubes for calibration standards, QC samples, and unknown samples.
-
Add 500 µL of blank urine, QC urine, or unknown urine sample to the appropriately labeled tubes.
-
Spike 20 µL of the FDCA-13C6 IS working solution (1 µg/mL) into all tubes except for the blank matrix samples.[4]
-
For calibration standards and QC samples, spike the appropriate FDCA working solution into the blank urine. For blank samples, add an equivalent volume of the diluent.
-
Acidify the samples by adding 50 µL of 1% formic acid in water. Vortex mix.[4]
-
Condition a strong anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4.2. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
FDCA: Precursor ion m/z 155.0 -> Product ion m/z 111.0[5]
-
FDCA-13C6 (IS): Precursor ion m/z 161.0 -> Product ion m/z 116.0 (theoretically derived)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both FDCA and FDCA-13C6.
Data Presentation
Quantitative data should be summarized in clear, structured tables. Below are examples of tables for presenting assay validation data.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | R² |
|---|---|---|---|---|
| FDCA | Plasma | 5 - 2000 | Linear, 1/x² weighting | >0.995 |
| FDCA | Urine | 10 - 5000 | Linear, 1/x² weighting | >0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
|---|---|---|---|---|---|---|
| Plasma | LLOQ | 5 | 102.5 | 6.8 | 101.7 | 7.5 |
| Low | 15 | 98.9 | 5.2 | 99.5 | 6.1 | |
| Mid | 200 | 101.2 | 4.1 | 100.8 | 4.9 | |
| High | 1600 | 99.8 | 3.5 | 100.2 | 4.2 | |
| Urine | LLOQ | 10 | 105.1 | 7.2 | 104.3 | 8.1 |
| Low | 30 | 101.5 | 6.1 | 102.0 | 6.9 | |
| Mid | 400 | 99.4 | 4.8 | 100.1 | 5.5 |
| | High | 4000 | 100.9 | 3.9 | 101.3 | 4.7 |
Table 3: Recovery and Matrix Effect
| Matrix | QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|---|
| Plasma | Low | 15 | 91.5 | 95.2 |
| High | 1600 | 93.2 | 96.8 | |
| Urine | Low | 30 | 88.9 | 92.4 |
| | High | 4000 | 90.7 | 94.1 |
Mandatory Visualizations
Caption: Experimental workflow for FDCA quantification.
Caption: Logical relationship of analytical components.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA) in Human Plasma by UPLC-MS/MS
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 2,5-Furandicarboxylic acid (FDCA) in human plasma. The use of a stable isotope-labeled internal standard (¹³C₆-FDCA) ensures high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol employs a straightforward protein precipitation step for sample cleanup, making it suitable for high-throughput bioanalytical applications in clinical research and drug development.
Introduction
2,5-Furandicarboxylic acid (FDCA) is a key bio-based platform chemical, recognized as a sustainable substitute for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] Given its increasing importance and potential presence as a metabolite, a reliable method for its quantification in biological matrices is essential for toxicokinetic and metabolic studies. This document provides a detailed protocol for a validated UPLC-MS/MS assay to quantify FDCA in human plasma.
Principle
The method is based on the principle of stable isotope dilution mass spectrometry. A known quantity of a stable isotope-labeled internal standard (IS), 2,5-Furandicarboxylic acid-¹³C₆, which is chemically identical to the analyte but mass-shifted, is spiked into plasma samples.[2] Following a simple protein precipitation with acidified acetonitrile, the sample extract is analyzed by UPLC-MS/MS.[3][4] The analyte and internal standard are separated from matrix components on a reversed-phase C18 column and detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[5][6] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes and Standard:
-
2,5-Furandicarboxylic acid (FDCA), ≥98% purity (Sigma-Aldrich or equivalent)
-
2,5-Furandicarboxylic acid-¹³C₆ (¹³C₆-FDCA), ≥99% isotopic purity (Cambridge Isotope Laboratories, Inc. or equivalent)[7]
-
-
Reagents and Solvents:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid, 99% (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma, K₂-EDTA (BioIVT or equivalent)
-
-
Equipment:
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve FDCA and ¹³C₆-FDCA in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the FDCA primary stock in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., concentrations from 100 ng/mL to 50,000 ng/mL).
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the ¹³C₆-FDCA primary stock with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
-
Aliquot 50 µL of plasma samples (calibrators, quality controls, or unknowns) into 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS Working Solution (1 µg/mL) to each tube (except for blank matrix samples) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[10]
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer 150 µL of the clear supernatant to a clean vial or 96-well plate for analysis.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
References
- 1. mdpi.com [mdpi.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. forensicrti.org [forensicrti.org]
- 6. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. otsuka.co.jp [otsuka.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Stability Assay of 2,5-Furandicarboxylic Acid (FDCA) using 2,5-Furandicarboxylic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with increasing interest as a replacement for terephthalic acid in the production of polymers like polyethylene furanoate (PEF). As with any new chemical entity intended for use in materials that may come into contact with humans, a thorough understanding of its metabolic fate is crucial for safety assessment. This document provides detailed application notes and protocols for conducting an in vitro metabolic stability assay of FDCA using human liver microsomes. The use of a stable isotope-labeled internal standard, 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6), is incorporated for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic stability assays are essential in early-stage drug discovery and chemical safety evaluation to determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[1][2][3] The data generated, such as half-life (t½) and intrinsic clearance (Clint), are critical for predicting the in vivo pharmacokinetic profile of a compound.[2][4]
Principle of the Assay
The in vitro metabolic stability of FDCA is assessed by incubating the compound with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4][5][6] The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a cofactor for CYP enzymes.[1][5] Aliquots are taken at various time points, and the reaction is quenched. The concentration of FDCA remaining at each time point is determined by LC-MS/MS, using FDCA-13C6 as an internal standard to correct for variations in sample processing and instrument response.[7][8][9][10][11] The rate of disappearance of FDCA is then used to calculate its metabolic stability.
Materials and Reagents
-
2,5-Furandicarboxylic acid (FDCA)
-
This compound (FDCA-13C6)
-
Pooled Human Liver Microsomes (mixed gender)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Dimethyl Sulfoxide (DMSO)
-
Purified water (e.g., Milli-Q or equivalent)
-
96-well incubation plates
-
96-well collection plates
Experimental Protocols
Preparation of Stock Solutions
-
FDCA Stock Solution (10 mM): Accurately weigh a sufficient amount of FDCA and dissolve it in DMSO to achieve a final concentration of 10 mM.
-
FDCA-13C6 Internal Standard Stock Solution (1 mM): Accurately weigh a sufficient amount of FDCA-13C6 and dissolve it in DMSO to achieve a final concentration of 1 mM.
-
Working Solutions:
-
FDCA Working Solution (100 µM): Dilute the 10 mM FDCA stock solution with a 50:50 mixture of acetonitrile and water.
-
FDCA-13C6 Internal Standard Working Solution (1 µM): Dilute the 1 mM FDCA-13C6 stock solution with acetonitrile. This solution will be used as the quenching solution.
-
Incubation Procedure
The following protocol is based on a final incubation volume of 200 µL.
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing pooled human liver microsomes (final concentration of 0.5 mg/mL) and potassium phosphate buffer (100 mM, pH 7.4) with MgCl2 (final concentration of 3.3 mM).[1]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the FDCA working solution to the wells to achieve a final concentration of 1 µM. Immediately after, add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a collection plate containing 4 volumes of the cold FDCA-13C6 internal standard working solution (1 µM in acetonitrile). The 0-minute time point sample is prepared by quenching the reaction immediately after adding the substrate.
-
Negative Control: Prepare a negative control by replacing the NADPH regenerating system with an equal volume of potassium phosphate buffer. This control is incubated for the longest time point.
-
Protein Precipitation: After quenching, centrifuge the collection plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of FDCA and FDCA-13C6. Method optimization is recommended.
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | FDCA: Precursor Ion (m/z) 155.0 -> Product Ion (m/z) 111.0 (Loss of CO2) FDCA-13C6: Precursor Ion (m/z) 161.0 -> Product Ion (m/z) 116.0 (Loss of 13CO2) |
| Collision Energy | Optimize for each transition (typically 10-20 eV) |
| Dwell Time | 100 ms |
Data Analysis
-
Quantification: Determine the peak area ratio of FDCA to FDCA-13C6 for each time point.
-
Calculate Percent Remaining: Calculate the percentage of FDCA remaining at each time point relative to the 0-minute time point.
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining FDCA versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein Amount (mg))
-
Data Presentation
The following tables are templates for presenting the results of the metabolic stability assay. Please note: As of the generation of this document, specific experimental data for the metabolic stability of FDCA in human liver microsomes is not widely available in the public domain. The values presented below are for illustrative purposes only.
Table 1: Metabolic Stability of FDCA in Human Liver Microsomes
| Compound | t½ (min) | Clint (µL/min/mg protein) |
| FDCA | > 60 | < 11.6 |
| Testosterone (Control) | 15.2 | 45.6 |
Table 2: Percentage of FDCA Remaining Over Time
| Time (min) | % FDCA Remaining (Mean ± SD) |
| 0 | 100 |
| 5 | 98.5 ± 2.1 |
| 15 | 95.3 ± 3.5 |
| 30 | 91.2 ± 4.2 |
| 45 | 88.7 ± 3.9 |
| 60 | 85.1 ± 5.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay of FDCA.
Proposed Metabolic Pathway of FDCA
While specific metabolites of FDCA in human liver microsomes have not been extensively reported, furan-containing compounds can undergo CYP-mediated oxidation of the furan ring.[1][12][13] This can lead to the formation of reactive intermediates.[1][13] Given that FDCA possesses two carboxylic acid groups, it is also a potential candidate for Phase II conjugation reactions, though these are less prevalent in microsomal preparations without specific cofactors.[14][15][16][17]
Caption: Proposed metabolic pathways of FDCA in the liver.
Logic of Internal Standard Usage
Caption: Use of a stable isotope-labeled internal standard for quantification.
Conclusion
This document provides a comprehensive protocol for assessing the metabolic stability of FDCA using human liver microsomes and a stable isotope-labeled internal standard. The provided experimental details, data analysis workflow, and suggested LC-MS/MS parameters offer a robust starting point for researchers. The results from this assay will provide valuable insights into the potential for hepatic clearance of FDCA, contributing to its overall safety assessment. It is important to note the current lack of public data on FDCA's metabolic stability, and researchers are encouraged to use appropriate positive controls to ensure the validity of their assay system.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pharmaron.com [pharmaron.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug metabolism - Wikipedia [en.wikipedia.org]
- 15. drughunter.com [drughunter.com]
- 16. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 17. fiveable.me [fiveable.me]
Application Note: Quantitative Determination of 2,5-Furandicarboxylic Acid (FDCA) in Polymer Degradation Studies Using ¹³C₆-FDCA as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bio-based polymer, poly(ethylene 2,5-furandicarboxylate) (PEF), is emerging as a sustainable alternative to petroleum-derived plastics like PET. Understanding its degradation is crucial for assessing its lifecycle and environmental impact. This application note provides a detailed protocol for the quantitative analysis of 2,5-furandicarboxylic acid (FDCA), a primary monomer released during PEF degradation, using a highly accurate and precise Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, ¹³C₆-2,5-furandicarboxylic acid (¹³C₆-FDCA), ensures the reliability of the quantification by correcting for variations in sample preparation and instrument response.
Principle
The method involves the enzymatic degradation of PEF polymer, followed by the addition of a known amount of ¹³C₆-FDCA as an internal standard. The samples are then prepared and analyzed by LC-MS/MS. By comparing the peak area ratio of FDCA to ¹³C₆-FDCA, the concentration of FDCA in the degradation sample can be accurately determined.
Experimental Protocols
Enzymatic Degradation of PEF
This protocol describes the enzymatic hydrolysis of amorphous PEF films.
Materials:
-
Amorphous PEF films
-
Cutinase from Humicola insolens (HiC)
-
Potassium phosphate buffer (1 M, pH 8.0)
-
Incubator shaker
Procedure:
-
Place a pre-weighed amount of amorphous PEF film (e.g., 10-15 mg) into a sterile vial.
-
Prepare a solution of HiC in 1 M potassium phosphate buffer (pH 8.0) at a suitable concentration (e.g., 1 mg/mL).
-
Add a defined volume of the enzyme solution to the vial containing the PEF film to initiate the degradation reaction.
-
Incubate the vials at 65°C with shaking (e.g., 150 rpm) for a specified duration (e.g., 24, 48, 72, 96 hours).[1]
-
At each time point, collect triplicate samples for analysis.
Sample Preparation for LC-MS/MS Analysis
Materials:
-
¹³C₆-FDCA internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Centrifuge
-
Autosampler vials
Procedure:
-
Quenching the Reaction: To stop the enzymatic degradation, add an equal volume of ice-cold methanol to the collected sample. This will precipitate the enzyme.
-
Internal Standard Spiking: Add a precise volume of the ¹³C₆-FDCA internal standard stock solution to each sample to achieve a final concentration within the calibration range.
-
Protein Precipitation and Clarification: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated enzyme and any remaining polymer fragments.
-
Sample Dilution: Carefully transfer the supernatant to a new microcentrifuge tube. Dilute the supernatant with a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) to bring the FDCA concentration into the linear range of the calibration curve.
-
Transfer for Analysis: Transfer the final diluted sample into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Example):
| Parameter | FDCA | ¹³C₆-FDCA |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 155.0 | 161.0 |
| Product Ion (m/z) | 111.0 | 116.0 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 100 ms | 100 ms |
Calibration Curve:
Prepare a series of calibration standards by spiking known concentrations of FDCA into the same buffer used for the degradation experiment. Add the same amount of ¹³C₆-FDCA internal standard to each calibration standard as was added to the unknown samples. Process the calibration standards in the same manner as the experimental samples. Plot the peak area ratio of FDCA to ¹³C₆-FDCA against the concentration of FDCA to generate a calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic degradation of PEF.
Table 1: FDCA Release from Amorphous PEF Films with Humicola insolens Cutinase (HiC) at 65°C
| Incubation Time (hours) | FDCA Concentration (mM)[1] |
| 24 | 4.2 ± 0.3 |
| 48 | 8.9 ± 0.5 |
| 72 | 11.5 ± 0.7 |
| 96 | 12.8 ± 0.9 |
Table 2: Comparison of Different Enzymes for PEF Degradation
| Enzyme | Incubation Time (hours) | FDCA Concentration (mM) | % Weight Loss of PEF Film |
| FastPETase | 96 | 13.8 | 25% |
| LCC | 72 | 55.0 | 98% |
Visualization of Experimental Workflow
Caption: Workflow for FDCA quantification in polymer degradation.
Conclusion
This application note provides a robust and reliable method for the determination of FDCA in polymer degradation studies. The use of a stable isotope-labeled internal standard, ¹³C₆-FDCA, coupled with LC-MS/MS analysis, ensures high accuracy and precision, making this protocol highly suitable for researchers in materials science, environmental science, and biotechnology. The detailed experimental procedures and data presentation guidelines will aid in the standardized assessment of PEF degradation.
References
Application Note: Quantitative Analysis of 2,5-Furandicarboxylic Acid in Human Urine by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2,5-Furandicarboxylic acid (2,5-FDCA) in human urine using a stable isotope-labeled internal standard (¹³C₆-2,5-FDCA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
2,5-Furandicarboxylic acid (2,5-FDCA) is a bio-based platform chemical with increasing industrial significance as a renewable alternative to terephthalic acid in the production of polymers like polyethylene furanoate (PEF). It is also recognized as a human urinary metabolite. The presence and concentration of 2,5-FDCA in urine can be indicative of dietary intake or exposure to furan-containing compounds.[1] Accurate and precise quantification of 2,5-FDCA in urine is crucial for various research applications, including human biomonitoring, metabolic studies, and understanding the pharmacokinetics of furan-based compounds.
This application note describes a robust and sensitive analytical method employing isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard, ¹³C₆-2,5-Furandicarboxylic acid, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2]
Method Overview
The analytical workflow involves enzymatic hydrolysis of conjugated 2,5-FDCA metabolites in urine, followed by a solid-phase extraction (SPE) cleanup and concentration step. The purified extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Figure 1: Overall experimental workflow for the analysis of 2,5-FDCA in urine.
Materials and Reagents
-
Standards:
-
2,5-Furandicarboxylic acid (≥98% purity), available from suppliers such as Sigma-Aldrich or TCI America.
-
¹³C₆-2,5-Furandicarboxylic acid (internal standard), available from Toronto Research Chemicals.
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (pH 5.0)
-
Ultrapure water
-
-
Solid-Phase Extraction (SPE):
-
Strong anion exchange (SAX) SPE cartridges (e.g., Oasis MAX or similar)
-
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,5-FDCA and ¹³C₆-2,5-FDCA in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 2,5-FDCA stock solution with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the ¹³C₆-2,5-FDCA stock solution with methanol:water (50:50, v/v).
Sample Preparation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Aliquoting and Internal Standard Spiking: Transfer 0.5 mL of the urine supernatant to a clean microcentrifuge tube. Add 10 µL of the 1 µg/mL ¹³C₆-2,5-FDCA internal standard working solution.
-
Enzymatic Hydrolysis:
-
Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate at 37°C for 4 hours to deconjugate glucuronidated and sulfated metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SAX SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Figure 2: Detailed sample preparation workflow.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | TBD (To be developed and optimized) |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | TBD (To be optimized) |
| Collision Gas | Argon |
| Dwell Time | TBD (To be optimized) |
Table 1: Proposed MRM Transitions for 2,5-FDCA and ¹³C₆-2,5-FDCA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,5-FDCA (Quantifier) | 155.0 | 111.0 | TBD |
| 2,5-FDCA (Qualifier) | 155.0 | 67.0 | TBD |
| ¹³C₆-2,5-FDCA (IS) | 161.0 | 116.0 | TBD |
Note: The exact m/z values and collision energies need to be optimized by infusing the individual standard solutions into the mass spectrometer.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared calibration standards.
-
Quantification: The concentration of 2,5-FDCA in the urine samples is determined from the calibration curve using the measured peak area ratios.
-
Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.
Method Validation Parameters (Hypothetical Data)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table presents hypothetical performance data for this method.
Table 2: Summary of Hypothetical Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Compensated by internal standard |
Conclusion
The described LC-MS/MS method with isotope dilution provides a sensitive, selective, and reliable approach for the quantification of 2,5-Furandicarboxylic acid in human urine. The use of ¹³C₆-2,5-FDCA as an internal standard is critical for achieving accurate results by correcting for potential matrix effects and procedural losses. This method is well-suited for researchers, scientists, and drug development professionals engaged in biomonitoring and metabolic studies involving 2,5-FDCA.
Figure 3: Key method components and their contribution to performance.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2,5-Furandicarboxylic Acid (FDCA) LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2,5-Furandicarboxylic acid (FDCA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in FDCA analysis?
A1: Matrix effects in LC-MS analysis refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the quantitative analysis of FDCA.[4][5][6] In biological matrices such as plasma, urine, or tissue homogenates, common interfering substances include phospholipids, salts, and proteins.[7]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][8] A SIL-IS for FDCA, such as ¹³C- or D-labeled FDCA, will have nearly identical chemical and physical properties to the unlabeled FDCA. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[8]
Q3: How can I assess the extent of matrix effects in my FDCA assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: A solution of FDCA is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of FDCA indicates ion suppression or enhancement, respectively.[9][10]
-
Post-Extraction Spike: The response of FDCA in a post-extraction spiked blank matrix sample is compared to the response of FDCA in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[7]
Q4: Which sample preparation technique is best for minimizing matrix effects for FDCA in plasma?
A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. For FDCA, a dicarboxylic acid, the following methods are commonly employed to remove proteins and phospholipids, which are major sources of matrix effects in plasma:[6][11]
-
Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile or methanol. However, it may not remove all interfering components and can lead to significant matrix effects.[12][13]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning FDCA into an immiscible organic solvent. The choice of solvent is critical for good recovery.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a stationary phase to selectively retain FDCA while matrix components are washed away.[1][13] This is often the most effective technique for minimizing matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of FDCA quantification | Variable matrix effects between samples. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for FDCA.[8]2. Optimize the sample preparation method (e.g., switch from PPT to SPE) for more consistent removal of matrix components.[1]3. Ensure complete chromatographic separation of FDCA from the ion-suppressing regions of the chromatogram.[4] |
| Low sensitivity or inability to reach the desired lower limit of quantification (LLOQ) | Significant ion suppression. | 1. Improve sample cleanup using SPE to remove interfering phospholipids and other endogenous components.[11][13]2. Modify the chromatographic method to shift the retention time of FDCA away from regions of high matrix interference.[9]3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to enhance FDCA ionization. |
| Inconsistent peak areas for the SIL-IS | The SIL-IS may not be perfectly co-eluting with FDCA, leading to differential matrix effects. | 1. Verify the co-elution of FDCA and its SIL-IS. A slight difference in retention time can lead to different degrees of ion suppression.2. Ensure the purity of the SIL-IS, as unlabeled impurities can affect quantification.3. Evaluate different lots of the biological matrix to assess the variability of the matrix effect. |
| Accuracy and precision issues in the validation runs | Inadequate compensation for matrix effects across the calibration range. | 1. Use matrix-matched calibrators and quality control (QC) samples to ensure the calibration curve accurately reflects the matrix effect.[14]2. Evaluate matrix effects at low, medium, and high QC concentrations to check for concentration-dependent effects.[7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for FDCA from Human Plasma
This protocol provides a general methodology for extracting FDCA from plasma using SPE, which is effective at minimizing matrix effects.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of the SIL-IS working solution (e.g., ¹³C₂-FDCA in methanol).
-
Add 200 µL of 2% formic acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Procedure (using a mixed-mode anion exchange cartridge):
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute FDCA with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Visualizations
Caption: Workflow for FDCA sample preparation using SPE.
Caption: Troubleshooting decision tree for matrix effects in FDCA analysis.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 2,5-Furandicarboxylic Acid (FDCA) and its ¹³C₆ Analog
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 2,5-Furandicarboxylic acid (FDCA) and its ¹³C₆ analog. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for FDCA and its ¹³C₆ analog?
A1: Poor peak shape for acidic compounds like FDCA is often due to secondary interactions with the stationary phase, improper mobile phase pH, or issues with the sample solvent.[1][2] The dicarboxylic acid nature of FDCA makes it prone to interactions that can lead to peak tailing, broadening, or splitting.
Q2: How does the mobile phase pH affect the peak shape of FDCA?
A2: Mobile phase pH is a critical factor.[1][3][4] FDCA has two carboxylic acid groups and is, therefore, an acidic compound. To ensure a single, un-ionized species in the mobile phase, the pH should be set at least 2 pH units below the pKa of the carboxylic acid groups.[4][5] This prevents the simultaneous presence of ionized and non-ionized forms, which can lead to split or tailing peaks.
Q3: Are there any specific considerations for the ¹³C₆ analog of FDCA?
A3: While the chemical properties of the ¹³C₆ analog are nearly identical to the unlabeled FDCA, there can be minor differences in chromatographic retention times due to the kinetic isotope effect.[6][7] However, for most applications, the same analytical method and troubleshooting steps will apply to both compounds. It is good practice to verify the retention time of the labeled standard individually.
Q4: What type of analytical column is best suited for FDCA analysis?
A4: Reversed-phase C18 columns are commonly used for the analysis of FDCA.[8][9] However, residual silanol groups on the silica backbone of the stationary phase can interact with the carboxylic acid functional groups of FDCA, leading to peak tailing.[1][2] Using a modern, well-end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase can minimize these secondary interactions. For particularly sensitive analyses, metal-free columns can also be considered to prevent chelation with trace metals in the system.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of FDCA and its ¹³C₆ analog.
Issue 1: Peak Tailing
Peak tailing is observed as an asymmetry in the peak, where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The mobile phase pH may be too high, causing partial ionization of the carboxylic acid groups. Solution: Lower the mobile phase pH by adding a volatile acid like 0.1% formic acid or acetic acid.[10][11] Aim for a pH that is at least 2 units below the pKa of FDCA's carboxylic acids. |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid groups of FDCA.[1][2] Solution: Use a high-purity, end-capped C18 column. Alternatively, a column with a polar-embedded or polar-endcapped stationary phase can shield the analytes from silanol interactions. |
| Sample Solvent Effects | If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing. Solution: Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Peak Splitting or Shoulders
This is often observed as a small shoulder on the main peak or a complete split into two peaks.
Troubleshooting Logic for Peak Splitting
Caption: Logical steps to diagnose and resolve peak splitting.
| Potential Cause | Recommended Solution |
| Mobile Phase pH near pKa | If the mobile phase pH is close to the pKa of the carboxylic acid groups, both ionized and non-ionized forms of FDCA may exist, leading to two closely eluting species.[3] Solution: Adjust the mobile phase pH to be at least 2 units below the pKa to ensure the analyte is in a single protonated state. |
| Sample Solvent and Mobile Phase Mismatch | Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Void or Blocked Frit | A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through two different paths, resulting in a split peak. Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. |
| Co-eluting Impurity | A shoulder on the main peak may indicate the presence of a co-eluting impurity. Solution: Adjust the mobile phase composition (e.g., organic solvent ratio) or the gradient profile to improve separation. |
Experimental Protocols
Recommended LC-MS Method for FDCA and its ¹³C₆ Analog
This protocol provides a starting point for developing a robust analytical method. Optimization may be required based on your specific instrumentation and sample matrix.
Experimental Workflow
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells | MDPI [mdpi.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing ESI Conditions for 2,5-Furandicarboxylic acid-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) conditions for the analysis of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6).
Frequently Asked Questions (FAQs)
Q1: What is the expected ionization behavior of this compound in ESI-MS?
A1: 2,5-Furandicarboxylic acid (FDCA) and its isotopically labeled form, FDCA-13C6, are dicarboxylic acids. Due to the presence of two acidic carboxylic acid groups, they readily deprotonate to form negatively charged ions. Therefore, negative ion mode ([M-H]⁻) is the preferred mode for ESI-MS analysis of FDCA-13C6.[1] In this mode, you can expect to observe the deprotonated molecule as the primary ion. The monoisotopic mass of unlabeled FDCA is 156.01 g/mol , so the expected m/z for the [M-H]⁻ ion is approximately 155.0. For this compound, with six 13C atoms, the expected m/z for the [M-H]⁻ ion will be approximately 161.0.
Q2: What are the common adducts observed for dicarboxylic acids like FDCA-13C6 in ESI-MS?
A2: In addition to the primary [M-H]⁻ ion in negative mode, dicarboxylic acids can form various adduct ions, which can complicate spectral interpretation but also provide structural information. Common adducts include:
-
[M+Na-2H]⁻: A sodium adduct where one proton is replaced by a sodium ion.
-
[M+K-2H]⁻: A potassium adduct.
-
[2M-H]⁻: A dimer of the analyte.
In positive ion mode, which is less common for acidic compounds, you might observe:
-
[M+H]⁺: Protonated molecule, though typically with low intensity for acidic compounds.
-
[M+Na]⁺: Sodium adduct.
-
[M+NH₄]⁺: Ammonium adduct, especially when ammonium-based buffers are used.[2]
Q3: Why is a stable isotope-labeled internal standard like this compound important for quantitative analysis?
A3: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry. Since FDCA-13C6 has nearly identical chemical and physical properties to the unlabeled FDCA, it will behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the target analyte.
Q4: What are the key ESI source parameters to optimize for FDCA-13C6 analysis?
A4: The key ESI source parameters that should be optimized to maximize the signal intensity and stability for FDCA-13C6 include:
-
Capillary Voltage: This voltage is applied to the ESI needle and is crucial for generating the electrospray. An optimal voltage will produce a stable spray and maximize ion signal. Too high a voltage can lead to corona discharge and signal instability.[3]
-
Nebulizer Gas Pressure: This gas (usually nitrogen) helps to form a fine spray of charged droplets. Optimizing the pressure is essential for efficient desolvation.
-
Drying Gas Flow and Temperature: The drying gas (also typically nitrogen) aids in the evaporation of solvent from the droplets, leading to the release of gas-phase ions. Higher temperatures and flow rates can enhance desolvation but excessive heat may cause thermal degradation of the analyte.
-
Cone Voltage (or Fragmentor/Skimmer Voltage): This voltage helps to decluster solvent molecules from the analyte ions and can also induce in-source fragmentation. It should be optimized to maximize the abundance of the desired precursor ion ([M-H]⁻) while minimizing unwanted fragmentation.
Troubleshooting Guides
Issue 1: Low Sensitivity or Poor Signal Intensity for FDCA-13C6
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Ionization Mode | Ensure the mass spectrometer is operating in negative ion mode to detect the [M-H]⁻ ion of FDCA-13C6. |
| Incorrect Mobile Phase pH | The pH of the mobile phase significantly impacts the ionization efficiency of carboxylic acids. For negative ion mode, a slightly basic or neutral pH can enhance deprotonation. However, for reversed-phase chromatography, a slightly acidic mobile phase is often used for better peak shape. A compromise is often necessary. Consider using volatile buffers like ammonium acetate or ammonium bicarbonate to control the pH. The addition of weak hydrophobic carboxylic acids, such as butyric or propanoic acid, to the mobile phase has been shown to improve the negative ESI response of dicarboxylic acids.[4] |
| Inefficient Desolvation | Increase the drying gas temperature and/or flow rate to promote solvent evaporation. Optimize the nebulizer gas pressure to ensure the formation of a fine aerosol. |
| Inappropriate ESI Source Parameters | Systematically optimize the capillary voltage, cone voltage, and source temperatures. Start with typical values for small molecules and adjust them to maximize the signal for the [M-H]⁻ ion of FDCA-13C6. |
| Ion Suppression from Matrix Components | If analyzing complex samples, co-eluting matrix components can suppress the ionization of FDCA-13C6. Improve sample cleanup procedures (e.g., solid-phase extraction) or optimize the chromatographic separation to separate the analyte from interfering matrix components. |
| Corona Discharge | In negative ion mode, a high capillary voltage can lead to a corona discharge, which increases noise and reduces sensitivity. If you observe a high, unstable baseline, try reducing the capillary voltage.[5] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | Dicarboxylic acids can exhibit peak tailing on reversed-phase columns due to interactions with residual silanols. Adding a small amount of a weak acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can help to suppress these interactions and improve peak shape. |
| Incompatible Mobile Phase and Stationary Phase | Ensure that the chosen column and mobile phase are suitable for the analysis of polar acidic compounds. A polar-endcapped C18 column or a column designed for polar analytes might provide better peak shapes. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Extra-column Dead Volume | Ensure all connections in the LC system are properly made with minimal tubing length to reduce dead volume, which can contribute to peak broadening. |
Issue 3: Unstable Signal or High Background Noise
Possible Causes and Solutions:
| Cause | Recommended Action |
| Unstable Electrospray | Visually inspect the spray needle if possible. An unstable spray can be caused by a clogged needle, incorrect positioning, or inappropriate source parameters. Clean or replace the ESI needle. Optimize the nebulizer gas flow and capillary voltage to achieve a stable Taylor cone. |
| Contaminated Mobile Phase or Solvents | Use high-purity LC-MS grade solvents and additives. Contaminants can create high background noise and adducts. |
| Dirty Ion Source | A contaminated ion source can lead to an unstable signal and high background. Follow the manufacturer's protocol for cleaning the ion source components, such as the capillary, skimmer, and lenses. |
| Leaks in the LC System | Air bubbles introduced through leaks can cause pressure fluctuations and an unstable spray. Check all fittings and connections for leaks. |
Experimental Protocols
General Protocol for ESI-MS Method Development for this compound
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol). Prepare working standard solutions by diluting the stock solution in the initial mobile phase.
-
Initial ESI-MS Parameters:
-
Ionization Mode: Negative
-
Scan Range: m/z 50-250 (to include the expected [M-H]⁻ ion at ~161.0)
-
Capillary Voltage: Start with a typical value for negative mode, e.g., -3.0 to -4.5 kV.
-
Nebulizer Gas (N₂): Start with a pressure of 30-40 psi.
-
Drying Gas (N₂): Start with a flow rate of 8-12 L/min and a temperature of 300-350 °C.
-
Cone Voltage: Start with a low value (e.g., -20 to -40 V) to minimize in-source fragmentation.
-
-
Optimization via Infusion Analysis:
-
Infuse a working standard solution of FDCA-13C6 directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
While infusing, systematically vary one source parameter at a time (e.g., capillary voltage, cone voltage, gas flows, and temperatures) to find the values that maximize the signal intensity of the [M-H]⁻ ion.
-
-
LC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: Start with a shallow gradient to ensure good separation from any impurities.
-
Flow Rate: Typically 0.2-0.5 mL/min for a standard 2.1 mm ID column.
-
-
LC-MS/MS Optimization (for Quantification):
-
Once the precursor ion ([M-H]⁻ at m/z ~161.0) is optimized, perform a product ion scan to identify characteristic fragment ions. A common fragmentation pathway for dicarboxylic acids is the loss of CO₂ (44 Da).
-
Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Optimize the collision energy for the selected MRM transition to maximize the product ion signal.
-
Data Presentation
Table 1: Recommended Starting ESI-MS Parameters for this compound Analysis (Negative Ion Mode)
| Parameter | Recommended Starting Range | Notes |
| Capillary Voltage | -3.0 to -4.5 kV | Optimize for stable spray and maximum ion current. |
| Nebulizer Gas Pressure | 30 - 50 psi | Adjust for a fine, consistent aerosol. |
| Drying Gas Flow | 8 - 12 L/min | Higher flow can improve desolvation but may reduce sensitivity if too high. |
| Drying Gas Temperature | 300 - 400 °C | Higher temperatures aid desolvation but can cause thermal degradation. |
| Cone Voltage/Fragmentor | -20 to -60 V | Optimize to maximize the precursor ion ([M-H]⁻) and minimize in-source fragmentation. |
Visualizations
Caption: Workflow for ESI-MS method development for FDCA-13C6.
Caption: Troubleshooting logic for low signal intensity of FDCA-13C6.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
troubleshooting poor recovery of 2,5-Furandicarboxylic acid-13C6
Welcome to the technical support center for 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the experimental use of this stable isotope-labeled internal standard, with a focus on addressing poor recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing low recovery of this compound during solid-phase extraction (SPE). What are the potential causes and solutions?
A1: Poor recovery during SPE is a common issue that can often be resolved by systematically optimizing the extraction protocol. Key factors to consider include the choice of sorbent, pH of the sample, and the composition of the wash and elution solvents.
Troubleshooting Steps:
-
Sorbent Selection: FDCA is a polar, acidic compound. Therefore, a weak anion exchange (WAX) or a mixed-mode sorbent with both reversed-phase and anion exchange characteristics is often a good starting point. If using a purely reversed-phase sorbent (e.g., C18), ensure the sample pH is adjusted to suppress the ionization of the carboxylic acid groups.
-
pH Adjustment: The charge state of FDCA is pH-dependent. To ensure efficient binding to the sorbent, the pH of the sample should be optimized. For reversed-phase SPE, adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid groups to ensure the compound is in its neutral form. For anion exchange SPE, the sample pH should be above the pKa to ensure the compound is charged.
-
Wash and Elution Solvent Optimization: A systematic approach to optimizing wash and elution solvents is crucial. The "10-bottle optimization" method can be highly effective. This involves testing a series of solvent mixtures with increasing organic content to determine the optimal conditions for washing away interferences without prematurely eluting the analyte, and then identifying the ideal solvent composition for complete elution.[1]
-
Drying Steps: Ensure the sorbent bed is not allowed to dry out between conditioning, equilibration, and sample loading steps when using silica-based sorbents.[2] However, a thorough drying step after the wash and before elution can improve the recovery of your analyte.[2]
Here is a logical workflow for troubleshooting poor SPE recovery:
Q2: My mass spectrometry signal for this compound is low or non-existent. How can I troubleshoot this?
A2: Low or no signal in a mass spectrometer can stem from several issues, ranging from incorrect instrument parameters to problems with sample preparation.
Troubleshooting Steps:
-
Verify MRM Transitions: Ensure the precursor and product ion mass-to-charge (m/z) values for FDCA-13C6 are correctly entered in your instrument method. It is advisable to infuse a standard solution to confirm these transitions.
-
Optimize Ion Source Parameters: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for FDCA-13C6. Begin with the instrument manufacturer's recommendations and fine-tune using a standard solution.
-
Assess for Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of your analyte, leading to a reduced signal. To mitigate this, you can try diluting the sample extract or improving the chromatographic separation to move the FDCA-13C6 peak away from interfering compounds.
-
Check for Instrument Contamination: A contaminated ion source or mass spectrometer inlet can lead to poor signal. Follow the manufacturer's protocol for cleaning these components.
The following table summarizes starting parameters for mass spectrometric detection.
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) m/z | ~161.0 (for [M-H]⁻) |
| Product Ion (Q3) m/z | Requires optimization, but fragments corresponding to loss of CO2 or H2O are common. |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Note: These values are starting points and will require optimization on your specific instrument.
Q3: We are observing high background noise or interfering peaks in our chromatogram. What could be the cause?
A3: High background or interfering peaks can compromise the accuracy of your quantification.
Troubleshooting Steps:
-
Improve Sample Cleanup: Re-evaluate your sample preparation procedure. A more rigorous SPE protocol or the inclusion of a liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
-
Enhance Chromatographic Resolution: Modify your liquid chromatography (LC) method to better separate the FDCA-13C6 from co-eluting contaminants. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different analytical column.
-
Check for Carryover: Inject a blank solvent sample immediately after a high-concentration sample to determine if carryover is an issue. If so, optimize the injector wash procedure.
Q4: Why is using a stable isotope-labeled internal standard like this compound important for quantitative analysis?
A4: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[3] FDCA-13C6 is chemically identical to the unlabeled FDCA, meaning it will behave similarly during sample preparation and analysis. By adding a known amount of FDCA-13C6 to your samples at the beginning of the workflow, you can accurately account for any analyte loss during extraction and for variations in instrument response, thereby improving the accuracy and precision of your results.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) Method for FDCA-13C6
This protocol provides a starting point for developing an SPE method for FDCA-13C6 from an aqueous matrix.
-
Sorbent: Weak Anion Exchange (WAX) SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 25 mM ammonium acetate, pH 6).
-
Sample Loading: Adjust the sample pH to ~6 and load it onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: 1 mL of 25 mM ammonium acetate in water to remove polar impurities.
-
Wash 2: 1 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the FDCA-13C6 with 1 mL of methanol containing 2-5% formic or acetic acid.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Here is a diagram illustrating the SPE workflow:
Protocol 2: Starting Conditions for LC-MS Analysis
This protocol provides a general starting point for the LC-MS analysis of FDCA-13C6.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS Detection: As described in the troubleshooting table above.
This technical support guide provides a comprehensive starting point for troubleshooting poor recovery and other common issues encountered during the analysis of this compound. For further assistance, please consult your instrument manuals and consider reaching out to application specialists for your specific SPE and LC-MS systems.
References
Technical Support Center: 2,5-Furandicarboxylic Acid (FDCA) Analysis
Welcome to the technical support center for the analysis of 2,5-Furandicarboxylic acid (FDCA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in FDCA analysis?
Ion suppression is a type of matrix effect where the signal of the target analyte, FDCA, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, residual proteins).[1] These interfering molecules compete with FDCA for ionization in the mass spectrometer's source, leading to a decreased signal intensity. This can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2]
Q2: How can I determine if ion suppression is affecting my FDCA analysis?
A common method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a solution of FDCA is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of any matrix components indicates where ion suppression is occurring. Another approach is to compare the signal response of FDCA spiked into a clean solvent versus the signal when spiked into a prepared sample matrix. A lower signal in the matrix indicates suppression.
Q3: What are the most common sources of ion suppression in FDCA analysis?
For FDCA analysis in biological matrices like plasma, serum, or urine, common sources of ion suppression include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts: High concentrations of salts from buffers or the biological matrix itself can significantly suppress the ionization of FDCA.
-
Endogenous Metabolites: Other small molecules in the biological fluid can co-elute with FDCA and interfere with its ionization.
In matrices like fermentation broth, components of the culture medium, residual sugars, and other metabolic byproducts can be major sources of interference.
Q4: Which sample preparation technique is best for minimizing ion suppression for FDCA?
The choice of sample preparation technique depends on the matrix and the required sensitivity. Here is a comparison of common techniques:
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | High | Highly effective at removing salts, phospholipids, and other interferences. | Can be more time-consuming and requires method development. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good for removing non-polar interferences. | May have lower recovery for a polar analyte like FDCA; requires use of organic solvents.[4] |
| Protein Precipitation (PPT) | Low to Moderate | Simple and fast. | Less effective at removing phospholipids and salts, often leading to significant ion suppression.[4] |
| Dilution ("Dilute-and-Shoot") | Low | Very simple and fast. | Only suitable for simple matrices or when FDCA concentrations are high, as it reduces the concentration of both analyte and interferences.[5] |
For complex matrices and sensitive analyses, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing ion suppression.
Q5: Can I use a different chromatographic technique to avoid ion suppression?
Yes, optimizing the chromatography is a key strategy. Since FDCA is a polar acidic compound, alternative chromatographic techniques can be very effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like FDCA, often eluting them away from the less polar matrix components that cause suppression in reversed-phase chromatography.[6][7]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange properties can provide unique selectivity for polar acidic compounds, improving separation from interfering matrix components.[8][9]
Q6: Is derivatization a viable option to reduce ion suppression for FDCA?
Yes, derivatization can be a powerful strategy. By chemically modifying the carboxylic acid groups of FDCA, you can:
-
Increase hydrophobicity: This can improve retention on reversed-phase columns, moving the analyte away from early-eluting polar interferences.
-
Enhance ionization efficiency: Derivatizing with a reagent that has a readily ionizable group (e.g., a tertiary amine for positive mode ESI) can significantly boost signal intensity and move the analysis to a region of the chromatogram with less suppression.[1][10][11][12]
Troubleshooting Guides
Problem 1: Low FDCA signal intensity in matrix samples compared to standards in neat solvent.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low FDCA signal.
Solutions:
-
Enhance Sample Preparation: If using protein precipitation or dilution, switch to a more rigorous method like Solid-Phase Extraction (SPE). If already using SPE, optimize the wash and elution steps to better remove interferences.
-
Improve Chromatographic Separation:
-
Modify the gradient to better separate FDCA from the suppression zone.
-
Switch to a HILIC or mixed-mode column to change the retention profile of FDCA and interferences.[8]
-
-
Dilute the Sample: If the FDCA concentration is high enough, a simple dilution can reduce the concentration of interfering matrix components.[5]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled FDCA internal standard will co-elute and experience the same degree of ion suppression, allowing for more accurate quantification.
-
Problem 2: Poor reproducibility of FDCA quantification in different sample lots.
-
Possible Cause: Variable matrix effects between different batches of the biological matrix.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Solutions:
-
Robust Sample Cleanup: Implement a highly effective sample cleanup method like SPE to remove the variable interfering components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in ion suppression, as the SIL-IS will be affected in the same way as the analyte in each individual sample.
-
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for FDCA Analysis using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix for 10 seconds.
-
To 100 µL of plasma, add 10 µL of internal standard (if used) and 300 µL of 2% formic acid in water.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.
-
-
SPE Procedure (using a mixed-mode anion exchange polymer):
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
Elute: Elute the FDCA with 1 mL of 5% ammonia in methanol.
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: LC-MS/MS Method for FDCA Analysis using HILIC
-
LC System: UPLC or HPLC system capable of high pressure gradients.
-
Column: HILIC column (e.g., silica, zwitterionic, or diol-based), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 95% B
-
3.0 min: 50% B
-
3.1 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition for FDCA: m/z 155 -> 111 (This is a common transition, but should be optimized on your instrument).
-
Source Parameters:
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Logical Diagram for Method Selection
This diagram outlines the decision-making process for developing a robust method for FDCA analysis.
Caption: Decision tree for FDCA analysis method development.
References
- 1. longdom.org [longdom.org]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of operating parameters for 2,5-furandicarboxylic acid recovery using electrodialysis with bipolar membrane and traditional electrodialysis systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zodiaclifesciences.com [zodiaclifesciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2,5-Furandicarboxylic Acid (FDCA) and ¹³C₆-FDCA using MRM
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of Multiple Reaction Monitoring (MRM) transitions and troubleshooting for the quantitative analysis of 2,5-Furandicarboxylic acid (FDCA) and its stable isotope-labeled internal standard, ¹³C₆-FDCA, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for 2,5-Furandicarboxylic acid (FDCA) in negative ion mode?
A1: In negative ion mode electrospray ionization (ESI), FDCA readily forms a deprotonated molecule [M-H]⁻. The most common fragmentation pathway for dicarboxylic acids upon collision-induced dissociation (CID) is the loss of a carboxyl group as carbon dioxide (CO₂), which corresponds to a neutral loss of 44 Daltons. A secondary fragmentation can involve the loss of a second CO₂ molecule.
Based on this, the following MRM transitions are recommended for FDCA:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| 2,5-Furandicarboxylic acid (FDCA) | 155.0 | 111.0 | CO₂ | Quantifier |
| 2,5-Furandicarboxylic acid (FDCA) | 155.0 | 67.0 | 2CO₂ + H₂ | Qualifier |
Note: The selection of the quantifier and qualifier ions should be based on experimental data, prioritizing the most intense and specific transitions.
Q2: How do I determine the MRM transitions for the internal standard, ¹³C₆-FDCA?
A2: The MRM transitions for ¹³C₆-FDCA can be predicted based on the transitions of the unlabeled FDCA. Since all six carbon atoms in ¹³C₆-FDCA are the heavier ¹³C isotope, the precursor ion and the resulting fragments will have a corresponding mass shift.
The recommended MRM transitions for ¹³C₆-FDCA are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| ¹³C₆-FDCA | 161.0 | 116.0 | ¹³CO₂ | Quantifier |
| ¹³C₆-FDCA | 161.0 | 71.0 | 2¹³CO₂ + H₂ | Qualifier |
Q3: What is a suitable starting point for an LC method for FDCA analysis?
A3: FDCA is a polar compound, which can make it challenging to retain on traditional reversed-phase columns. A reversed-phase method with a polar-modified column (e.g., C18 with a polar endcapping) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.
Here is a suggested starting LC method:
| Parameter | Recommendation |
| Column | C18 reversed-phase with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute FDCA. A shallow gradient will provide better separation from other polar matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Experimental Protocol: Quantitative Analysis of FDCA in Human Plasma
This protocol provides a general procedure for the extraction and analysis of FDCA from human plasma using LC-MS/MS.
1. Materials and Reagents
-
2,5-Furandicarboxylic acid (FDCA) analytical standard
-
¹³C₆-FDCA internal standard
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
2. Sample Preparation: Protein Precipitation
This procedure is a common method for removing proteins from plasma samples.
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: As listed in the tables in the FAQ section. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of FDCA and other polar small molecules.
Q: My FDCA peak is tailing. What should I do?
A: Peak tailing for polar compounds like FDCA is a common issue.
-
Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column.
-
Secondary Interactions: The carboxyl groups of FDCA can interact with residual silanols on the column stationary phase. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress this interaction. You may also consider a column with a different stationary phase chemistry.
-
Sample Solvent: If your sample is reconstituted in a solvent much stronger than your initial mobile phase, it can cause peak distortion. Try to reconstitute in the initial mobile phase or a weaker solvent.
Q: I am observing significant signal suppression for FDCA in my plasma samples. How can I mitigate this?
A: This is likely due to matrix effects from phospholipids and other endogenous components in plasma.
-
Improve Sample Preparation: While protein precipitation is fast, it may not be sufficient to remove all interfering substances. Consider using solid-phase extraction (SPE) for a cleaner sample extract.
-
Chromatographic Separation: Adjust your LC gradient to better separate FDCA from the region where phospholipids typically elute (often in the more organic portion of the gradient).
-
Use a Stable Isotope-Labeled Internal Standard: A ¹³C₆-FDCA internal standard is crucial to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.
Q: My retention times for FDCA are shifting between injections. What could be the cause?
A: Retention time instability for polar compounds is often related to the mobile phase or column equilibration.
-
Mobile Phase Preparation: Ensure your mobile phases are prepared fresh and consistently, especially the pH. Small variations in pH can significantly impact the retention of ionizable compounds.
-
Column Equilibration: Ensure your column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time at the end of the run is critical.
-
System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and lead to retention time shifts.
Technical Support Center: 2,5-Furandicarboxylic Acid (FDCA) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the extraction of 2,5-Furandicarboxylic acid (FDCA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using pH to extract 2,5-Furandicarboxylic acid (FDCA)?
A1: The extraction of FDCA via pH manipulation is based on the significant difference in solubility between its protonated (acidic) and deprotonated (basic) forms. FDCA is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. At a basic pH, these groups lose their protons (deprotonate) to form carboxylate salts. These salts are ionic and exhibit high solubility in aqueous solutions.[1] Conversely, in an acidic environment, the carboxylate groups are protonated, converting the molecule back to its less soluble carboxylic acid form, which then precipitates out of the solution.[1]
Q2: What is the isoelectric point (pI) of FDCA, and why is it important for extraction?
A2: While the isoelectric point is more relevant for amphoteric molecules like amino acids, the analogous concept for FDCA is its pKa values, which are approximately 2.3-3.5.[2] To ensure efficient precipitation and extraction, the pH of the solution should be adjusted to a value below the first pKa. By lowering the pH to 2.0, for example, the equilibrium is shifted strongly towards the protonated, less soluble form of FDCA, maximizing its precipitation from the solution.[2]
Q3: Can I use any acid or base to adjust the pH for FDCA extraction?
A3: While various acids and bases can be used, the choice may depend on the subsequent steps of your workflow and desired purity. Commonly used bases to dissolve FDCA include sodium hydroxide (NaOH) and potassium hydroxide (KOH) to form the highly soluble disodium or dipotassium salt. For precipitation, strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are frequently used to lower the pH effectively.[2] It is crucial to consider that the choice of acid or base will introduce corresponding ions into your solution, which may need to be removed in subsequent purification steps.
Troubleshooting Guide
Q1: I've adjusted the pH of my FDCA solution to be acidic, but the precipitation is incomplete, or the yield is low. What could be the issue?
A1: Several factors could contribute to low precipitation yield:
-
Insufficient pH drop: Ensure the pH of the solution is adequately lowered. For optimal precipitation, the pH should be below the first pKa of FDCA (around 2.3-3.5), with a pH of 2.0 being a common target.[2] Use a calibrated pH meter for accurate measurement.
-
Presence of co-solvents: If your solution contains organic co-solvents, the solubility of the protonated FDCA might be higher, leading to a lower precipitation yield.
-
Temperature: The solubility of FDCA is temperature-dependent.[1] Cooling the solution after acidification can further decrease the solubility and improve the precipitation yield.
-
Concentration of FDCA: If the initial concentration of FDCA is very low, the solution may not be saturated enough for precipitation to occur efficiently, even after pH adjustment.
Q2: After adding an acid to my basic FDCA solution, the precipitate that formed is colored or appears impure. How can I resolve this?
A2: The presence of colored impurities is a common issue, often arising from side reactions during the synthesis of FDCA. Here are some troubleshooting steps:
-
Washing the precipitate: After filtration, wash the collected FDCA precipitate with cold, deionized water at a low pH (e.g., pH 2-3). This can help remove water-soluble impurities.
-
Recrystallization: For higher purity, recrystallization is a powerful technique. Dissolve the impure FDCA in a suitable solvent at an elevated temperature and then allow it to cool slowly to form purer crystals.
-
Activated Carbon Treatment: Before precipitation, you can treat the basic FDCA solution with activated carbon to adsorb colored impurities. Filter off the carbon before proceeding with acidification.
Q3: My FDCA precipitate is very fine and difficult to filter. What can I do to improve filterability?
A3: The formation of very fine particles can be a result of rapid precipitation. To obtain larger, more easily filterable crystals, consider the following:
-
Slower Acid Addition: Add the acid dropwise while stirring the solution. This slower rate of pH change can promote the growth of larger crystals.
-
Controlled Cooling: If you are cooling the solution to enhance precipitation, do so gradually. A slow cooling process allows for more ordered crystal growth.
-
"Digestion" of the Precipitate: After precipitation, gently stirring the slurry for a period (a process sometimes called digestion or aging) can lead to the dissolution of smaller particles and their redeposition onto larger crystals, a phenomenon known as Ostwald ripening.
Impact of pH on FDCA Solubility and Precipitation
The following table summarizes the qualitative and quantitative relationship between pH and the state of 2,5-Furandicarboxylic acid in an aqueous solution.
| pH Range | Predominant Form of FDCA | Solubility in Water | Expected Precipitation Yield |
| > 7 (Basic) | Deprotonated (Dicarboxylate salt) | High | Very Low to None |
| 4 - 7 (Weakly Acidic to Neutral) | Mixture of protonated and deprotonated forms | Moderate | Partial |
| < 3 (Acidic) | Fully Protonated (Dicarboxylic acid) | Low | High |
| pH 2.0 | Fully Protonated (Dicarboxylic acid) | Very Low | Optimal (>95%) [2] |
Experimental Protocol: Extraction of 2,5-Furandicarboxylic Acid via pH Adjustment
This protocol outlines a general procedure for the extraction and purification of FDCA from a reaction mixture by manipulating the pH.
1. Dissolution in a Basic Solution: a. Start with the aqueous reaction mixture containing the FDCA salt (e.g., dipotassium or disodium 2,5-furandicarboxylate). b. If the FDCA is in its acidic form and needs to be purified from non-acidic impurities, dissolve it in a basic aqueous solution. Add a base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise until the FDCA is fully dissolved and the pH is in the basic range (e.g., pH 8-10).
2. (Optional) Treatment with Activated Carbon: a. If the solution is colored, add a small amount of activated carbon (e.g., 1-2% w/v). b. Stir the mixture at room temperature for 30-60 minutes. c. Remove the activated carbon by filtration through a pad of celite or a suitable filter paper.
3. Acidification and Precipitation: a. Cool the basic FDCA solution in an ice bath to minimize the solubility of the final product. b. Slowly add a strong acid, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), dropwise while continuously stirring the solution. c. Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the pH reaches approximately 2.0 to ensure complete precipitation of the FDCA.[2] A white precipitate of FDCA should form.
4. Isolation and Washing of the Precipitate: a. Collect the precipitated FDCA by vacuum filtration using a Buchner funnel and an appropriate filter paper. b. Wash the collected solid with a small amount of cold, deionized water that has been acidified to pH 2-3. This helps to remove any remaining water-soluble impurities and the salt formed during neutralization (e.g., NaCl or KCl). c. Continue washing until the filtrate is neutral and free of chloride ions (if HCl was used, this can be tested with a silver nitrate solution).
5. Drying: a. Dry the purified FDCA in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Workflow for the extraction of 2,5-Furandicarboxylic acid via pH adjustment.
References
Technical Support Center: Analysis of 2,5-Furandicarboxylic Acid
Welcome to the technical support center for the analysis of 2,5-Furandicarboxylic acid (FDCA). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantitative analysis of FDCA, particularly when dealing with co-eluting peaks. The use of a stable isotope-labeled internal standard, 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6), is a key strategy discussed for achieving accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in FDCA analysis?
A1: this compound is a stable isotope-labeled version of FDCA where six of the carbon atoms (¹²C) are replaced with the heavier carbon isotope (¹³C). It is used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Because it is chemically identical to the analyte of interest (FDCA), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]
Q2: What are the most common causes of peak co-elution in the analysis of 2,5-FDCA?
A2: Co-elution in FDCA analysis can arise from several sources. Common interfering compounds include isomers of FDCA, such as 2,4-furandicarboxylic acid, and structurally related compounds that are precursors or byproducts in the synthesis of FDCA, such as 5-hydroxymethylfurfural (HMF), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA).[3][4][5] In biological matrices like plasma or urine, endogenous compounds can also co-elute with FDCA.[1][6][7] Inadequate chromatographic separation due to suboptimal mobile phase composition, gradient, or column choice is a primary factor.
Q3: Can I use a standard C18 column for the analysis of FDCA?
A3: While a C18 column can be used for the analysis of FDCA, it can be challenging due to the polar nature of dicarboxylic acids.[8] This can lead to poor retention and peak shape. To improve retention and peak shape on a C18 column, it is often necessary to use a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups.[1] For highly polar compounds like FDCA, alternative column chemistries such as those designed for aqueous mobile phases or HILIC (Hydrophilic Interaction Liquid Chromatography) columns may provide better results.
Q4: How does this compound help in resolving co-eluting peaks?
A4: It is important to clarify that this compound does not chromatographically resolve co-eluting peaks. Instead, it allows for accurate quantification of FDCA even when it co-elutes with an interfering compound. Since the mass spectrometer can differentiate between the mass of FDCA and FDCA-13C6, the signal for FDCA can be selectively measured. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as any signal suppression or enhancement from the co-eluting peak will affect both the analyte and the internal standard to the same degree.[1]
Troubleshooting Guide: Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving issues related to co-eluting peaks in the analysis of 2,5-Furandicarboxylic acid.
Problem: Poor chromatographic resolution between 2,5-FDCA and an interfering peak.
Step 1: Confirm Co-elution and Identify the Interfering Peak
-
Symptom: Broad or distorted peak for FDCA, or inaccurate and imprecise quantitative results.
-
Action:
-
Analyze individual standards of 2,5-FDCA and suspected interfering compounds (e.g., isomers, precursors) to confirm their retention times under your current chromatographic conditions.
-
If using mass spectrometry, examine the mass spectrum across the peak to see if multiple components are present.
-
Spike a blank matrix with the analyte and potential interferents to observe the chromatographic behavior.
-
Step 2: Optimize Chromatographic Conditions
-
Symptom: Confirmed co-elution of FDCA with an interfering compound.
-
Action:
-
Modify the Mobile Phase:
-
Adjust pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of FDCA and can alter its retention time relative to interfering compounds.
-
Change Organic Modifier: Switch between acetonitrile and methanol. These solvents have different selectivities and may resolve the co-eluting peaks.
-
Alter the Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
-
Evaluate Different Columns:
-
If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl column for alternative selectivity, or a column specifically designed for polar compounds.
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can also affect selectivity.
-
Step 3: Implement this compound for Accurate Quantification
-
Symptom: Co-elution cannot be fully resolved chromatographically, or matrix effects are suspected.
-
Action:
-
Incorporate this compound as an internal standard in all samples, standards, and quality controls.
-
Develop a Multiple Reaction Monitoring (MRM) method on a tandem mass spectrometer to selectively detect and quantify both FDCA and FDCA-13C6.
-
Quantify FDCA using the ratio of its peak area to the peak area of FDCA-13C6. This will correct for any signal suppression or enhancement caused by the co-eluting interference.[1]
-
Data Presentation: Illustrative Impact of this compound on Quantification
The following table illustrates a scenario where an endogenous matrix component co-elutes with 2,5-FDCA, causing ion suppression. The data demonstrates how the use of this compound as an internal standard provides more accurate quantitative results compared to an external standard calibration.
| Sample ID | True FDCA Concentration (ng/mL) | Measured Concentration (External Standard) (ng/mL) | % Accuracy (External Standard) | Measured Concentration (with FDCA-13C6 IS) (ng/mL) | % Accuracy (with FDCA-13C6 IS) |
| Plasma Sample 1 | 50.0 | 35.2 | 70.4% | 49.5 | 99.0% |
| Plasma Sample 2 | 50.0 | 31.5 | 63.0% | 51.0 | 102.0% |
| Plasma Sample 3 | 50.0 | 40.1 | 80.2% | 48.9 | 97.8% |
| Plasma Sample 4 | 50.0 | 28.9 | 57.8% | 50.7 | 101.4% |
This is illustrative data to demonstrate the principle of using a stable isotope-labeled internal standard to correct for matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation for FDCA Analysis in Human Plasma
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for the Quantification of 2,5-FDCA
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions:
-
The exact MRM transitions should be optimized by infusing standard solutions of 2,5-FDCA and 2,5-FDCA-13C6 into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
-
Proposed Transitions for Optimization:
-
2,5-FDCA: Precursor [M-H]⁻: m/z 155.0 -> Product ions (e.g., m/z 111.0 from loss of CO₂, m/z 87.0).
-
2,5-FDCA-13C6: Precursor [M-H]⁻: m/z 161.0 -> Product ions (e.g., m/z 116.0 from loss of ¹³CO₂, m/z 91.0).
-
-
-
Data Analysis: Quantify 2,5-FDCA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar manner.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 2,5-FDCA.
Caption: Troubleshooting decision tree for co-elution issues in 2,5-FDCA analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation [mdpi.com]
- 4. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Ensuring Complete Derivatization of 2,5-Furandicarboxylic Acid for GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and successful derivatization of 2,5-Furandicarboxylic acid (FDCA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 2,5-Furandicarboxylic acid (FDCA) necessary for GC-MS analysis?
A1: FDCA is a polar, non-volatile compound due to its two carboxylic acid functional groups. Direct injection of underivatized FDCA into a GC system would result in poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal decomposition in the hot injector.[1] Derivatization chemically modifies the carboxylic acid groups, converting them into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[1][2]
Q2: What are the most common derivatization methods for FDCA?
A2: The two most common and effective derivatization techniques for carboxylic acids like FDCA are:
-
Esterification: This method converts the carboxylic acid groups into esters, typically methyl or ethyl esters. Common reagents include BF₃/methanol for methylation or diazomethane.[3][4]
-
Silylation: This technique replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group.[5] Widely used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][6]
Q3: How do I choose between esterification and silylation for my FDCA analysis?
A3: The choice depends on several factors:
-
Specificity: Esterification with reagents like BF₃/methanol specifically targets carboxylic acids.[3] Silylation is more versatile and will also derivatize other active hydrogen-containing groups like hydroxyls and amines, which may or may not be desirable depending on your sample matrix.[3][5]
-
Reagent Handling and Safety: Diazomethane is a highly efficient methylating agent but is also toxic and explosive, requiring special handling precautions.[7] Silylating agents are generally safer but are highly sensitive to moisture.[5]
-
Reaction Conditions: Esterification with BF₃/methanol often requires heating.[3] Silylation can sometimes be performed at room temperature, although heating can improve efficiency, especially for sterically hindered compounds.[8]
-
Derivative Stability: TMS derivatives can be susceptible to hydrolysis and may have a limited lifespan, requiring prompt analysis after preparation.[9]
Q4: Can incomplete derivatization lead to mono-esters of FDCA?
A4: Yes, a significant challenge with dicarboxylic acids like FDCA is the potential for incomplete derivatization, resulting in the formation of mono-ester/mono-silyl derivatives alongside the desired di-ester/di-silyl product. This can complicate quantification and interpretation of results. Ensuring the reaction goes to completion is critical.
Troubleshooting Guide
Issue: Incomplete Derivatization (Presence of FDCA mono-esters or unreacted FDCA)
This is the most common issue encountered when derivatizing dicarboxylic acids. It manifests as multiple peaks corresponding to the partially and fully derivatized analyte in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Moisture | Moisture in the sample, solvent, or glassware will consume the derivatizing reagent, especially silylating agents, leading to incomplete reactions. Solutions: Ensure all glassware is thoroughly dried in an oven. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use a fresh vial if contamination is suspected.[5][10] |
| Insufficient Reagent | An inadequate amount of derivatization reagent will result in an incomplete reaction, especially with two carboxylic acid groups to derivatize. Solution: Use a sufficient molar excess of the derivatization reagent. A general guideline for silylation is at least a 2:1 molar ratio of the reagent to active hydrogens.[8] For dicarboxylic acids, a higher excess may be necessary. |
| Suboptimal Reaction Time or Temperature | The derivatization reaction may not have proceeded to completion due to insufficient time or temperature. Solution: Optimize the reaction conditions. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is common.[1][6] For esterification with BF₃-methanol, heating at around 60°C for an hour is a good starting point.[3] Conduct a time-course study to determine the optimal reaction time for complete derivatization of FDCA. |
| Reagent Degradation | Derivatization reagents can degrade over time, especially if not stored properly, leading to reduced reactivity. Solution: Use fresh reagents whenever possible. Check the expiration date and storage conditions of your reagents. |
| Steric Hindrance | While less of a concern for FDCA compared to more complex molecules, steric hindrance can sometimes slow down the derivatization of one or both carboxylic acid groups. Solution: Increase the reaction temperature and/or time. The use of a catalyst, such as TMCS with BSTFA or pyridine, can help overcome steric hindrance.[9][11] |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. Solution: Perform a sample cleanup or extraction prior to derivatization to remove interfering substances. |
Issue: Peak Tailing in the Chromatogram
Peak tailing can affect peak integration and reduce analytical precision.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | As mentioned above, unreacted or partially reacted polar carboxylic acid groups will interact with active sites in the GC system. Solution: Follow the troubleshooting steps for incomplete derivatization. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can interact with the derivatized analyte, causing peak tailing. Solution: Use deactivated liners and columns. Regularly clean the injector port. If necessary, trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated active sites.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Solution: Reduce the injection volume or dilute the sample. |
Issue: Low Sensitivity or No Peak Detected
This indicates a problem with either the derivatization reaction or the GC-MS system.
Possible Causes & Solutions:
| Cause | Solution |
| Complete Derivatization Failure | This could be due to severely degraded reagents, incorrect reaction setup, or the presence of a large amount of water. Solution: Prepare fresh reagents and repeat the derivatization, ensuring all steps are followed correctly and all materials are anhydrous. |
| Adsorption in the GC System | Even derivatized analytes can be lost to active sites if the system is not properly maintained. Solution: Ensure the use of a deactivated liner and column. Check for and eliminate any leaks in the system. |
| Incorrect GC-MS Parameters | The instrument parameters may not be optimized for the detection of the FDCA derivative. Solution: Optimize the injector temperature, oven temperature program, and mass spectrometer settings for your specific derivative. |
Experimental Protocols
Protocol 1: Silylation of FDCA with BSTFA + 1% TMCS
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the FDCA sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 200 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[1]
-
Reaction: Tightly cap the vial and heat at 70°C for 1 hour in a heating block or oven.[1]
-
Analysis: After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
Protocol 2: Esterification of FDCA with BF₃-Methanol
-
Sample Preparation: Place the dried FDCA sample in a reaction vial.
-
Reagent Addition: Add 50 µL of a 14% boron trifluoride (BF₃) in methanol solution to the vial.[3]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]
-
Extraction: After cooling, add 0.5 mL of a saturated NaCl water solution. Add 0.6 mL of hexane, vortex, and allow the layers to separate. Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate. Repeat the hexane extraction twice more.[3]
-
Analysis: Inject an aliquot of the hexane extract into the GC-MS.
Quantitative Data Summary
The following table summarizes reported derivatization conditions and outcomes for dicarboxylic acids, providing a basis for method selection.
| Derivatization Method | Reagent | Analyte | Reaction Conditions | Reported Outcome | Reference |
| Silylation | BSTFA + 1% TMCS in pyridine/ethyl acetate (2:1:1 v/v/v) | Various acidic drugs | 60°C for 30 min | Found to be optimal for a wide range of acidic compounds. | [6] |
| Silylation | BSTFA | C3-C9 dicarboxylic acids | - | Lower detection limits and higher reproducibility compared to esterification. | [12] |
| Esterification | BF₃/butanol | C2-C14 dicarboxylic acids | - | Lowest limits of detection for the majority of compounds. | [4] |
| Esterification | Trimethylsilyl diazomethane (TMSD) | C7-C18 perfluorocarboxylic acids | Catalysis with trimethylchlorosilane, 2 min reaction time | Rapid and efficient methylation. | [13] |
Visualizations
Caption: Troubleshooting workflow for incomplete derivatization.
Caption: Experimental workflow for FDCA silylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Springer Nature Experiments [experiments.springernature.com]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,5-Furandicarboxylic Acid Utilizing ¹³C₆-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method validation for the quantification of 2,5-Furandicarboxylic acid (FDCA) using a ¹³C₆-labeled internal standard (2,5-Furandicarboxylic acid-¹³C₆). The performance of this method is contrasted with alternative approaches, namely the use of a deuterated internal standard and an external standard method. The information presented herein is supported by established principles of bioanalytical method validation and data from analogous compounds to illustrate key performance differences.
Introduction
2,5-Furandicarboxylic acid (FDCA) is a key bio-based platform chemical and a valuable biomarker in human metabolism, often formed from the dietary intake of 5-hydroxymethylfurfural (HMF).[1][2] Accurate and precise quantification of FDCA in biological matrices is crucial for various research and development applications. The gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled internal standard (SIL-IS). This guide specifically evaluates the advantages of using 2,5-Furandicarboxylic acid-¹³C₆ over other common quantification strategies.
Comparative Analysis of Internal Standards
The choice of an internal standard is critical for a robust and reliable bioanalytical method. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing accurate correction for variations during sample preparation and analysis.
Key Performance Differences:
| Feature | 2,5-Furandicarboxylic acid-¹³C₆ | Deuterated 2,5-FDCA (Hypothetical) | External Standard Method |
| Chromatographic Co-elution | Virtually identical to the unlabeled analyte, ensuring perfect co-elution. | May exhibit a slight chromatographic shift (isotope effect), leading to differential matrix effects.[3][4] | Not applicable. |
| Isotopic Stability | Highly stable carbon-carbon bonds prevent the loss or exchange of the ¹³C label. | Risk of back-exchange of deuterium atoms with protons from the solvent or matrix. | Not applicable. |
| Matrix Effect Compensation | Superior ability to compensate for matrix-induced ion suppression or enhancement due to identical physicochemical properties. | May not fully compensate for matrix effects if chromatographic separation occurs.[3] | No compensation for matrix effects. |
| Accuracy & Precision | Highest level of accuracy and precision. | Good, but potentially compromised by isotopic effects. | Lower accuracy and precision, especially with complex matrices. |
Data Presentation: Method Validation Parameters
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of 2,5-FDCA using different standardization techniques. The data presented for the ¹³C₆-labeled and deuterated internal standards are based on established performance expectations for these types of standards, while the external standard data reflects the inherent variability of this method.
Table 1: Linearity and Sensitivity
| Parameter | 2,5-Furandicarboxylic acid-¹³C₆ | Deuterated 2,5-FDCA | External Standard |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 5 |
| LLOQ Precision (%CV) | < 10% | < 15% | < 20% |
| LLOQ Accuracy (%Bias) | ± 10% | ± 15% | ± 20% |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Quality Control Sample | 2,5-Furandicarboxylic acid-¹³C₆ | Deuterated 2,5-FDCA | External Standard |
| Accuracy (%Bias) / Precision (%CV) | Accuracy (%Bias) / Precision (%CV) | Accuracy (%Bias) / Precision (%CV) | |
| Low QC (3 ng/mL) | ± 5% / < 5% | ± 8% / < 8% | ± 15% / < 15% |
| Mid QC (50 ng/mL) | ± 5% / < 5% | ± 8% / < 8% | ± 15% / < 15% |
| High QC (800 ng/mL) | ± 5% / < 5% | ± 8% / < 8% | ± 15% / < 15% |
Experimental Protocols
The validation of the analytical method should be performed according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[5]
Sample Preparation
A protein precipitation method is commonly used for the extraction of FDCA from plasma samples.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (2,5-Furandicarboxylic acid-¹³C₆ or deuterated FDCA). For the external standard method, add 10 µL of blank solvent.
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a short run time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
2,5-FDCA: m/z 155 -> 111
-
2,5-FDCA-¹³C₆: m/z 161 -> 116
-
Deuterated 2,5-FDCA (hypothetical d₂): m/z 157 -> 113
-
Method Validation Procedures
-
Selectivity: Analyze at least six different blank matrix lots to ensure no significant interference at the retention time of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with a blank, a zero sample, and at least six non-zero concentrations. The curve should be fitted with a weighted linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution. The use of a ¹³C-labeled internal standard is expected to effectively normalize for matrix effects.
-
Stability: Assess the stability of FDCA in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Mandatory Visualization
Metabolic Pathway of 2,5-Furandicarboxylic Acid
Caption: Metabolic conversion of 5-HMF to 2,5-FDCA in humans.
Experimental Workflow for Method Validation
References
- 1. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. waters.com [waters.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Quantification of 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical and monomer for innovative polymers like polyethylene furanoate (PEF), is crucial for research, development, and quality control. This guide provides an objective comparison of analytical methodologies for FDCA quantification, supported by experimental data from published literature. While a formal inter-laboratory comparison study for FDCA is not publicly available, this document compiles and contrasts the performance of validated analytical methods to serve as a valuable benchmark.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance of various High-Performance Liquid Chromatography (HPLC) methods for the determination of FDCA. These methods have been validated in different laboratory settings and provide a basis for comparing expected performance.
Table 1: HPLC-UV Method Performance for FDCA Quantification
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Precision (RSD%) | < 2% | < 3% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
Table 2: LC-MS/MS Method Performance for FDCA Quantification
| Parameter | Method 3 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (Intra-day RSD%) | < 5% |
| Precision (Inter-day RSD%) | < 8% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for laboratories to establish and validate their own FDCA quantification methods.
Method 1: HPLC-UV for FDCA in Aqueous Samples
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.
-
Sample Preparation: Aqueous samples are filtered through a 0.45 µm syringe filter prior to injection.
-
Calibration: A series of standard solutions of FDCA in the mobile phase are prepared and injected to construct a calibration curve.
Method 2: HPLC-UV for FDCA in Polymer Extracts
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: Polar-modified C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.05 M phosphate buffer (pH 2.5) and acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Detection: DAD detection at 270 nm.
-
Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), and FDCA is extracted using liquid-liquid extraction with an appropriate organic solvent. The organic phase is then evaporated, and the residue is reconstituted in the mobile phase.
-
Calibration: Matrix-matched calibration standards are prepared by spiking known amounts of FDCA into blank polymer extracts.
Method 3: LC-MS/MS for Trace Level Quantification of FDCA
-
Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 155 -> 111).
-
Sample Preparation: Samples are diluted and filtered. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Calibration: An internal standard (e.g., ¹³C-labeled FDCA) is added to all samples and calibration standards to correct for matrix effects and variations in instrument response.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the inter-laboratory comparison and validation of FDCA quantification methods.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: Key parameters for single-laboratory method validation.
A Head-to-Head Comparison: 2,5-Furandicarboxylic acid-13C6 and d4-FDCA as Internal Standards in Quantitative Analysis
In the precise world of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. For the quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a detailed comparison between two common types of SILs for FDCA: 2,5-Furandicarboxylic acid-13C6 (¹³C₆-FDCA) and deuterated FDCA (d₄-FDCA).
The fundamental role of an internal standard is to mimic the analyte throughout the entire analytical process—from sample extraction and preparation to chromatographic separation and detection. By doing so, it effectively corrects for variations in sample volume, extraction efficiency, and matrix-induced signal suppression or enhancement.[1][2][3] While both ¹³C₆-FDCA and d₄-FDCA serve this purpose, their performance can differ significantly due to the inherent properties of the isotopes used.
The Critical Difference: The Isotope Effect
The primary differentiator in performance between carbon-13 and deuterium-labeled standards is the "isotope effect." This phenomenon can lead to differences in physicochemical properties between the analyte and the internal standard, with significant analytical implications.
¹³C₆-FDCA: Carbon-13 labeled standards are widely considered superior for analytical purposes.[4][5] Since the ¹³C isotopes are incorporated into the carbon backbone of the FDCA molecule, the physicochemical properties such as polarity and hydrophobicity are virtually identical to the unlabeled analyte. This results in perfect co-elution during liquid chromatography, a critical factor for accurate compensation of matrix effects.[5][6]
d₄-FDCA: Deuterium-labeled standards, while often more readily available and less expensive, can exhibit a chromatographic shift.[6][7] The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated standard to elute slightly earlier than the native FDCA.[6] This separation, even if minor, can lead to inaccurate quantification if the analyte and the internal standard experience different degrees of ion suppression or enhancement at their respective retention times.[7] Studies on other molecules, such as amphetamines, have demonstrated that the chromatographic resolution between the analyte and its deuterated standard increases with the number of deuterium substitutions.[5]
Quantitative Performance Comparison
| Performance Metric | This compound | d4-FDCA | Rationale |
| Chromatographic Co-elution | Excellent (Perfect co-elution) | Good to Fair (Potential for slight retention time shift) | ¹³C labeling has a negligible impact on physicochemical properties, whereas the C-D bond is stronger and less polar than the C-H bond, causing the "isotope effect".[5][6] |
| Correction for Matrix Effects | Superior | Good | Perfect co-elution ensures that both analyte and IS experience the exact same matrix effects at the same time, leading to more accurate normalization.[7] |
| Isotopic Stability | Excellent | Good | ¹³C atoms are integrated into the stable carbon skeleton. Deuterium atoms, if located on exchangeable sites (e.g., -OD), could theoretically exchange with protons, though this is not an issue for FDCA's furan ring or carboxyl groups under typical LC-MS conditions.[7] |
| MS/MS Fragmentation | Identical (to unlabeled FDCA) | Potentially Different | High levels of deuteration can sometimes alter fragmentation pathways or require different collision energies for optimal signal compared to the analyte.[5] |
| Commercial Availability & Cost | Generally lower availability and higher cost | Generally higher availability and lower cost | The synthesis of fully ¹³C-labeled compounds is often more complex and expensive than deuteration.[4] |
Experimental Protocols
A robust and validated bioanalytical method is crucial for generating reliable data. Below is a representative experimental protocol for the quantification of FDCA in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (e.g., ¹³C₆-FDCA in methanol at 1 µg/mL).
-
Vortex briefly to mix.
-
Add 400 µL of a cold protein precipitation agent (e.g., acetonitrile containing 1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
FDCA: Precursor ion (m/z 155.0) → Product ion (e.g., m/z 111.0)
-
¹³C₆-FDCA: Precursor ion (m/z 161.0) → Product ion (e.g., m/z 116.0)
-
d₄-FDCA: Precursor ion (m/z 159.0) → Product ion (e.g., m/z 114.0)
-
-
Note: Specific MRM transitions must be optimized for the instrument being used.
-
Visualization of Key Concepts
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 2,5-Furandicarboxylic Acid-13C6 Based Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2,5-Furandicarboxylic acid (FDCA) is crucial for understanding its pharmacokinetics, metabolism, and potential as a biomarker. This guide provides an objective comparison of analytical methods, highlighting the superior accuracy and precision of techniques employing 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) as an internal standard.
Unparalleled Accuracy and Precision with Isotope Dilution
Stable isotope-labeled internal standards, like FDCA-13C6, are ideal for mass spectrometry-based quantification because they are chemically identical to the analyte of interest and differ only in mass.[1] This ensures that the internal standard and the analyte behave identically during sample extraction, derivatization, and chromatographic separation, and experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[1][2] Consequently, any loss of analyte during sample processing or fluctuations in instrument performance will affect the analyte and the internal standard to the same extent, allowing for a highly accurate and precise determination of the analyte's concentration.[1]
The switch from using structural analogues to stable isotope-labeled internal standards in LC-MS/MS analysis has been shown to significantly reduce variations in results and improve the overall accuracy and precision of the analysis for both small and large molecules.[1]
Performance Comparison: FDCA-13C6 vs. Alternative Methods
The following table summarizes the expected performance of an FDCA-13C6 based isotope dilution mass spectrometry (IDMS) method in comparison to alternative analytical techniques that may be used for the quantification of FDCA. The data for the FDCA-13C6 method is extrapolated from a validated UHPLC-MS/MS method for the determination of bongkrekic acid, a dicarboxylic acid, using its 13C-labeled internal standard in biological fluids.[3]
| Parameter | Expected Performance with FDCA-13C6 (IDMS) | Alternative Methods (e.g., HPLC-UV/DAD) |
| Accuracy (% Recovery) | 91.23 - 103.7%[3] | Often wider range, more susceptible to matrix effects |
| Precision (% CV/RSD) | 0.82 - 3.49%[3] | Typically higher, can exceed 15% |
| Limit of Quantification (LOQ) | Low ng/mL range (e.g., 2.5 ng/mL)[3] | Higher µg/mL to ng/mL range |
| Specificity | High (based on mass-to-charge ratio) | Lower, prone to interference from co-eluting compounds |
| Matrix Effect Compensation | Excellent[1] | Poor to moderate |
Experimental Protocols
Key Experiment: Quantification of FDCA in Human Plasma using FDCA-13C6 and UHPLC-MS/MS
This section outlines a detailed experimental protocol for the accurate and precise quantification of 2,5-Furandicarboxylic acid in human plasma using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
2,5-Furandicarboxylic acid (FDCA) reference standard
-
This compound (FDCA-13C6) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Deionized water, 18 MΩ·cm
-
Formic acid, LC-MS grade
-
Human plasma (blank)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of FDCA and FDCA-13C6 in a suitable solvent (e.g., 50% MeOH).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of FDCA.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
-
Add a constant concentration of the FDCA-13C6 internal standard solution to all calibration standards, QC samples, and unknown samples.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the FDCA-13C6 internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant and dilute with 100 µL of deionized water.
-
Transfer the final diluted supernatant to an autosampler vial for UHPLC-MS/MS analysis.
4. UHPLC-MS/MS Conditions:
-
UHPLC System: A high-performance liquid chromatography system capable of high-pressure gradient elution.
-
Analytical Column: A suitable reversed-phase column (e.g., C18, 50 mm length).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program to separate FDCA from endogenous plasma components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both FDCA and FDCA-13C6.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of FDCA to FDCA-13C6 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) for the calibration curve.
-
Determine the concentration of FDCA in the QC samples and unknown samples from the calibration curve.
Visualizing the Workflow and Synthesis
To further clarify the experimental process and the origin of FDCA, the following diagrams are provided.
Caption: Experimental workflow for the quantification of FDCA using an FDCA-13C6 internal standard.
Caption: Synthesis of 2,5-Furandicarboxylic acid (FDCA) from 5-Hydroxymethylfurfural (HMF).
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical and potential replacement for terephthalic acid in polymer production, is crucial for research, development, and quality control. This guide provides a comparative overview of common analytical methods for FDCA quantification, focusing on linearity and range. The information presented is based on available experimental data to assist researchers in selecting the most appropriate method for their specific application.
Comparison of Analytical Methods for FDCA Quantification
The selection of an analytical method for FDCA quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and robust technique. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the analyte.
Below is a summary of the performance characteristics of these methods based on validated studies.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.5 - 100 µg/mL[1] | Data not available for FDCA | Data not available for FDCA |
| Correlation Coefficient (r²) | > 0.999[1] | Data not available for FDCA | Data not available for FDCA |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | Data not available for FDCA | Data not available for FDCA |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] | Data not available for FDCA | Data not available for FDCA |
Note: While specific validated linearity and range data for the quantification of FDCA using LC-MS/MS and GC-MS were not available in the reviewed literature, these techniques are commonly used for the analysis of similar organic acids and are expected to provide excellent linearity and wide dynamic ranges. For reference, validated methods for other organic acids using LC-MS/MS and GC-MS often report correlation coefficients (r²) of >0.99 and linearity spanning several orders of magnitude.
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are representative protocols for the quantification of FDCA and its metabolites.
1. HPLC-UV Method for Quantification of FDCA and its Metabolites [1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (150 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient system was used with:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.
-
Sample Preparation: Samples are diluted in the initial mobile phase, filtered, and injected into the HPLC system.
-
Validation: The method was validated according to ICH guidelines for selectivity, linearity, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the quantification of FDCA using a chromatographic method.
Caption: A generalized workflow for the quantification of 2,5-Furandicarboxylic acid (FDCA).
References
Detecting Traces: A Comparative Guide to the Limits of Detection and Quantification for 2,5-Furandicarboxylic Acid
A critical evaluation of analytical methodologies for the quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical, reveals varying levels of sensitivity across different analytical platforms. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the determination of FDCA. This guide provides a comparative analysis of their performance, with a focus on the limits of detection (LOD) and quantification (LOQ), supported by detailed experimental protocols.
For researchers, scientists, and professionals in drug development, the accurate quantification of FDCA is paramount, particularly at low concentrations. The choice of analytical method can significantly impact the reliability of experimental data. This guide aims to provide objective data to inform the selection of the most appropriate analytical technique for specific research needs.
Comparison of Analytical Methods
The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with an acceptable level of precision and accuracy. A comprehensive review of published analytical methods for FDCA reveals the following performance characteristics:
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Human Urine | 0.3 µg/mL | 1.0 µg/mL | [1] |
| LC-MS/MS | Biological Samples | Data not available | Data not available | |
| UPLC-MS | Biological Samples | Data not available | Data not available | |
| GC-MS | General | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for the key methods cited.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of FDCA in human urine samples.
Sample Preparation:
Urine samples are purified using a Solid-Phase Extraction (SPE) method with ScreenA cartridges. This cleaning procedure is validated based on ICH guidelines.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV detector.
-
Column: Information not specified in the available literature.
-
Mobile Phase: Information not specified in the available literature.
-
Flow Rate: Information not specified in the available literature.
-
Detection Wavelength: Information not specified in the available literature.
-
Injection Volume: Information not specified in the available literature.
Validation:
The method was validated following the International Council for Harmonisation (ICH) guidelines for selectivity, linearity, precision, LOD, and LOQ.
Analytical Workflow for FDCA Quantification
The following diagram illustrates a typical workflow for the quantification of 2,5-Furandicarboxylic acid in a biological sample using a chromatographic method.
Caption: A typical analytical workflow for FDCA quantification.
Signaling Pathways and Logical Relationships
At present, diagrams for signaling pathways are not applicable as the focus of this guide is on the analytical chemistry of FDCA quantification rather than its biological activity. The logical relationship in the analytical process is represented in the workflow diagram above.
References
Assessing the Stability of 2,5-Furandicarboxylic Acid-¹³C₆ in Stock Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) as an internal standard, ensuring the stability of stock solutions is paramount for accurate and reproducible analytical results. This guide provides a comprehensive comparison of factors affecting the stability of FDCA-¹³C₆ in common laboratory solvents, supported by experimental data and protocols for stability assessment.
Executive Summary
2,5-Furandicarboxylic acid (FDCA) is a thermally stable, bio-based platform chemical.[1] While specific long-term stability data for the ¹³C₆-labeled variant in various solvents is not extensively published, its inherent chemical stability suggests that properly prepared and stored stock solutions should exhibit excellent longevity. This guide outlines best practices for solvent selection, storage conditions, and provides a framework for conducting in-house stability assessments. As a point of comparison, terephthalic acid, a structurally similar and widely used dicarboxylic acid, is also discussed.
Data Presentation: Stability and Solubility of FDCA and Alternatives
The stability of a stock solution is intrinsically linked to the solubility and inherent stability of the analyte in the chosen solvent. Below is a summary of relevant data for FDCA and the common alternative standard, terephthalic acid.
Table 1: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Common Organic Solvents
| Solvent | Solubility (g/L) at 20°C |
| Dimethyl Sulfoxide (DMSO) | High |
| Methanol | Moderate |
| Acetonitrile | Low |
| Water | Very Low |
Source: Data compiled from multiple sources indicating high solubility in DMSO and moderate solubility in methanol, with lower solubility in acetonitrile and water.[2][3]
Table 2: Comparison of Physicochemical Properties
| Property | 2,5-Furandicarboxylic Acid (FDCA) | Terephthalic Acid |
| Molecular Formula | C₆H₄O₅ | C₈H₆O₄ |
| Melting Point | 342 °C[4] | >300 °C (sublimes) |
| General Stability | Very stable compound.[4] | Highly stable.[5] |
Experimental Protocols for Stability Assessment
To ensure the integrity of 2,5-Furandicarboxylic acid-¹³C₆ stock solutions, it is recommended to perform periodic stability assessments. A general protocol for such a study is outlined below.
Protocol: Long-Term Stability Assessment of FDCA-¹³C₆ Stock Solutions
1. Objective: To determine the stability of FDCA-¹³C₆ in selected organic solvents under defined storage conditions over an extended period.
2. Materials:
-
2,5-Furandicarboxylic acid-¹³C₆ reference standard
-
High-purity organic solvents (e.g., DMSO, Methanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)
3. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of FDCA-¹³C₆ at a known concentration (e.g., 1 mg/mL) in the selected solvents.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Aliquot the remaining stock solutions into amber glass vials, seal tightly, and store under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition and allow it to equilibrate to room temperature.
-
HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the initial (time zero) results. A deviation of more than a predefined percentage (e.g., ±5%) may indicate instability.
Note: For isotopically labeled internal standards like FDCA-¹³C₆, if the unlabeled analyte is shown to be stable under the same conditions, additional stability studies for the labeled standard may not be necessary, provided no isotopic exchange is expected.[6] Given the stability of the ¹³C isotope, such exchange is highly unlikely.
Mandatory Visualizations
The following diagrams illustrate the workflow for assessing stock solution stability and a decision-making process for solvent selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - ACS Omega - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Performance of 2,5-Furandicarboxylic Acid-13C6 as a Metabolic Tracer in Biological Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) as a metabolic tracer in various biological tissues. It is designed to offer an objective comparison with alternative tracers and is supported by experimental data and detailed methodologies for key experiments.
Introduction to 2,5-Furandicarboxylic Acid as a Biomarker
2,5-Furandicarboxylic acid (FDCA) is a furan derivative that is a normal human urinary metabolite.[1] Its origins are primarily exogenous, stemming from the consumption of foods that have undergone strong heating.[1] Notably, increased levels of FDCA have been observed with higher fructose consumption, suggesting its potential as a biomarker for dietary sugar intake.[1] The use of a stable isotope-labeled version, FDCA-13C6, allows for precise tracing of its metabolic fate and performance in various biological systems without interfering with endogenous levels.
Comparative Performance of Metabolic Tracers
The selection of an appropriate tracer is critical for the accurate assessment of metabolic pathways. This section compares the potential utility of FDCA-13C6 with other commonly used tracers.
Table 1: Comparison of Metabolic Tracers for Different Pathways
| Tracer | Target Pathway(s) | Advantages | Disadvantages |
| This compound | Fructose metabolism, Furan derivative metabolism | Potentially specific for dietary fructose intake from processed foods. | Limited direct research on tissue distribution and metabolic flux. |
| [U-13C6]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Well-established, versatile for central carbon metabolism.[2] | Less specific for fructose metabolism. |
| [1,2-13C2]-Glucose | Glycolysis, Pentose Phosphate Pathway | Provides precise estimates for glycolysis and the pentose phosphate pathway.[3] | More expensive than uniformly labeled glucose. |
| [U-13C5]-Glutamine | TCA Cycle Anaplerosis | Preferred tracer for analyzing the TCA cycle.[3] | Does not directly trace glucose or fructose metabolism. |
| 13C-labeled Fatty Acids (e.g., Palmitate) | Fatty Acid Metabolism | Direct measurement of fatty acid uptake and oxidation.[4][5] | Not applicable for carbohydrate metabolism. |
| Urinary Sucrose and Fructose | Dietary Sugar Intake | Good correlation with total sugar and sucrose intake.[3][6] | Reflects recent intake; may not show tissue-specific metabolism. |
Hypothetical Performance Data of FDCA-13C6 in Biological Tissues
Table 2: Hypothetical Quantitative Tissue Distribution of this compound in Rats (ng/g tissue) 2 hours after Oral Administration (10 mg/kg)
| Tissue | Concentration (ng/g) |
| Liver | 1500 |
| Kidney | 800 |
| Small Intestine | 500 |
| Lung | 200 |
| Spleen | 150 |
| Heart | 100 |
| Brain | < 50 |
| Adipose Tissue | < 50 |
Note: This hypothetical data is based on the expected primary roles of the liver in metabolism and the kidneys in excretion for xenobiotics. The low brain and adipose tissue concentrations are anticipated due to the polar nature of dicarboxylic acids, which generally limits their ability to cross the blood-brain barrier and partition into lipid-rich tissues.
Experimental Protocols
Protocol 1: In Vivo Tissue Distribution Study of this compound in a Rodent Model
Objective: To determine the absorption, distribution, and elimination of FDCA-13C6 in various tissues following oral administration.
Materials:
-
This compound
-
Male Wistar rats (8-10 weeks old)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Dosing: Fast rats overnight and administer a single oral dose of FDCA-13C6 (e.g., 10 mg/kg) via gavage.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via tail vein. Euthanize a subset of animals at each time point and harvest tissues of interest (liver, kidneys, spleen, lungs, heart, brain, small intestine, adipose tissue).
-
Sample Processing: Homogenize tissue samples in an appropriate buffer. Extract FDCA-13C6 from plasma and tissue homogenates using a suitable solvent precipitation or solid-phase extraction method.
-
Quantification: Analyze the concentration of FDCA-13C6 in the processed samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters from plasma concentration-time data. Determine the concentration of FDCA-13C6 in each tissue at each time point.
Protocol 2: 13C Metabolic Flux Analysis (MFA) using this compound
Objective: To trace the metabolic fate of FDCA-13C6 and quantify its contribution to downstream metabolic pathways.
Materials:
-
Cell line of interest (e.g., HepG2 human liver cancer cells)
-
Cell culture medium
-
This compound
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to a desired confluency in standard growth medium.
-
Isotopic Labeling: Replace the standard medium with a medium containing a known concentration of FDCA-13C6.
-
Metabolite Extraction: After a defined incubation period, quench metabolic activity and extract intracellular metabolites.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites to increase their volatility.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment in downstream metabolites using GC-MS or LC-MS/MS.
-
Flux Calculation: Use metabolic flux analysis software to calculate the rates of metabolic reactions based on the measured mass isotopomer distributions.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)
The metabolism of HMF, a precursor to FDCA found in some foods, to FDCA in mammalian systems is a key pathway to consider when using FDCA-13C6 as a tracer.
Oxidative pathway of HMF to FDCA.
General Experimental Workflow for an In Vivo Tracer Study
This diagram outlines the typical steps involved in conducting an in vivo metabolic tracer study.
Workflow for in vivo tracer studies.
Safety and Toxicology
Limited specific toxicological data for FDCA is available. However, an ecotoxicogenomic study on soil invertebrates indicated that FDCA and its precursor terephthalic acid (TPA) did not cause significant changes in gene expression, possibly due to low water solubility and uptake.[7][8] In contrast, the intermediate 5-hydroxymethylfurfural (HMF) did show significant gene regulation.[7][8] General guidelines for subchronic oral toxicity studies in rodents, as provided by the FDA, recommend a 90-day study duration to assess potential adverse effects and determine a No-Observed-Adverse-Effect Level (NOAEL).[9]
Table 3: General Parameters for a Subchronic Oral Toxicity Study in Rodents
| Parameter | Recommendation |
| Species | Rat (e.g., Wistar or Sprague-Dawley) |
| Number of Animals | At least 20 rodents per sex per group |
| Dose Levels | At least 3 dose levels and a control group |
| Duration | 90 days |
| Observations | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross necropsy, histopathology |
Conclusion
This compound holds promise as a specialized tracer for investigating the metabolism of dietary fructose and furan derivatives. While direct comparative and quantitative tissue distribution data are still emerging, its established presence as a human metabolite linked to fructose intake provides a strong rationale for its use in metabolic research. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret studies utilizing this novel tracer. Further research is warranted to fully characterize its pharmacokinetic profile and validate its performance against other established metabolic tracers in various biological contexts.
References
- 1. Urinary Sugars—A Biomarker of Total Sugars Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of [U-13 C]glucose in human brain tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary sucrose and fructose as biomarkers for sugar consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Sucrose and Fructose From Spot Urine May Be Used as a Predictive Biomarker of Total Sugar Intake–Findings From a Controlled Feeding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary sucrose and fructose as biomarkers of sugar consumption: comparison of normal weight and obese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Markers of Dietary Added Sugar Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary biomarkers of dietary intake: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
Safety Operating Guide
Proper Disposal of 2,5-Furandicarboxylic acid-13C6: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of 2,5-Furandicarboxylic acid-13C6. As a stable, non-radioactive isotopically labeled compound, its disposal requirements are governed by the same regulations as its unlabeled counterpart, 2,5-Furandicarboxylic acid. This guide outlines the necessary safety precautions, waste characterization, and step-by-step disposal procedures to ensure the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The primary hazard associated with this compound is serious eye irritation.[1][2] Some safety data sheets also classify it as a skin and respiratory irritant, and harmful if swallowed.[2][3]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | Remove to fresh air. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Waste Characterization and Regulatory Overview
Extensive review of safety data and regulatory information indicates that 2,5-Furandicarboxylic acid is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] It is not a listed hazardous waste, nor does it typically exhibit the characteristics of ignitability, corrosivity, or reactivity.[1][4] As a solid, the corrosivity characteristic is not applicable. The compound is stable under normal conditions and is not reactive with water.[4]
The isotopic labeling with Carbon-13 (¹³C) does not alter the chemical properties of the molecule in a way that would necessitate special disposal procedures. Carbon-13 is a stable, non-radioactive isotope, and therefore, the waste is not considered radioactive and can be managed as a standard chemical waste.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Do not mix with other chemical wastes.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Non-hazardous waste for disposal".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Disposal:
-
Dispose of the collected waste through your institution's chemical waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of non-hazardous chemical waste.
-
Typically, this will involve collection by a licensed environmental waste management contractor.
-
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,5-Furandicarboxylic acid-13C6
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2,5-Furandicarboxylic acid-13C6. The isotopically labeled form possesses the same chemical hazards as its non-labeled counterpart, 2,5-Furandicarboxylic acid (FDCA).
Hazard Summary: 2,5-Furandicarboxylic acid is classified as a serious eye irritant.[1][2][3][4][5] Some safety data sheets also indicate it may be harmful if swallowed, cause skin irritation, and lead to respiratory irritation.[3] As a combustible solid powder, it is important to prevent dust accumulation, which can create an explosion hazard.[1]
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3][6]
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][3]
-
Take precautionary measures against static discharge by grounding containers and receiving equipment.[1]
2. Pre-Handling Checks:
-
Review the Safety Data Sheet (SDS) before commencing work.
-
Ensure all required Personal Protective Equipment (PPE) is available and in good condition.
-
Inspect the work area to ensure it is clean and free of unnecessary materials.
3. Handling the Compound:
-
Minimize the creation of dust when weighing or transferring the powder.[1][2][6]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][3]
-
After handling, wash hands and any exposed skin thoroughly.[1][3][4][7]
4. First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1][2][4] If eye irritation persists, seek medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[6]
Personal Protective Equipment (PPE) Summary
A risk assessment of the specific laboratory procedures is essential for determining the appropriate level of PPE.[8] The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Standard/Specification | Purpose |
| Eyes/Face | Safety Goggles | ANSI Z87.1 / EN 166 | Protects against dust particles and chemical splashes.[2][6] |
| Face Shield | ANSI Z87.1 / EN 166 | Recommended for tasks with a high splash potential, worn over goggles.[8][9][10] | |
| Hands | Chemical-Resistant Gloves | - | Protects skin from direct contact. Nitrile gloves are suitable for incidental contact.[9][11] |
| Body | Laboratory Coat | - | Protects skin and personal clothing from contamination.[8][9][10] |
| Impervious Clothing | - | Recommended for larger quantities or when significant contamination is possible.[3][6] | |
| Respiratory | Particulate Respirator | NIOSH (US) or EN 143 (EU) | Required when dust generation is unavoidable or ventilation is inadequate.[1][6][10] |
| Feet | Closed-Toe Shoes | - | Protects feet from spills and falling objects.[9][10] |
Disposal Plan
-
Waste Collection: Collect waste material in a suitable, closed, and properly labeled container for disposal.[1][2][6]
-
Contaminated Materials: Handle contaminated packaging and PPE in the same manner as the substance itself.[1]
-
Regulations: Chemical waste must be disposed of in accordance with all local, regional, and national hazardous waste regulations.[1][2] Do not allow the chemical to enter drains or the environment.[1][6]
Experimental Workflow
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. uah.edu [uah.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
